3-Chloro-5-methoxypyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxypyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMXEMVMRWVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Chloro-5-methoxypyridin-4-amine
Executive Summary
This guide details the synthesis of 3-Chloro-5-methoxypyridin-4-amine (CAS: 1256815-23-6 / 106687-30-3 derivative), a highly functionalized pyridine scaffold critical in the development of kinase inhibitors and neurological PET tracers (e.g., Kv1 channel blockers).
The synthesis of 3,4,5-trisubstituted pyridines is historically challenging due to the competing directing effects of substituents and the electron-deficient nature of the pyridine ring. This guide prioritizes a Linear Functionalization Strategy starting from 3-methoxypyridine. This route is selected over nucleophilic aromatic substitution (
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features an amino group flanked by a chlorine atom and a methoxy group.[1] The steric crowding and electronic push-pull nature of the 4-amino-3-methoxy system dictate the synthetic order of operations.
Strategic Disconnection
-
C-Cl Bond Formation (Final Step): The high electron density provided by the 4-amino group activates the 3- and 5-positions. Since position 3 is occupied by the methoxy group, electrophilic chlorination should occur selectively at position 5.
-
C-N Bond Formation: The 4-amino group is best installed via nitration of the corresponding N-oxide, followed by reduction. Direct amination is difficult due to poor regiocontrol.
-
Starting Material: 3-Methoxypyridine is commercially available and provides the necessary directing group for the initial nitration.
Caption: Retrosynthetic logic flow prioritizing late-stage halogenation to utilize the directing power of the amino group.
Part 2: Detailed Synthetic Protocol
Route Overview
-
Oxidation : 3-Methoxypyridine
3-Methoxypyridine N-oxide. -
Nitration : 3-Methoxypyridine N-oxide
4-Nitro-3-methoxypyridine N-oxide. -
Reduction : 4-Nitro-3-methoxypyridine N-oxide
3-Methoxy-4-aminopyridine. -
Chlorination : 3-Methoxy-4-aminopyridine
3-Chloro-5-methoxypyridin-4-amine .
Step-by-Step Methodology
Step 1 & 2: Synthesis of 4-Nitro-3-methoxypyridine N-oxide
-
Rationale: The N-oxide activates the ring for nucleophilic attack but also directs electrophilic nitration to the C4 position (para to the N-oxide and ortho to the methoxy group).
-
Protocol:
-
Dissolve 3-methoxypyridine (1.0 eq) in acetic acid.
-
Add
(30%, 2.5 eq) dropwise at room temperature. Heat to 70°C for 12 hours. -
Concentrate to remove excess peroxide/acetic acid.
-
Dissolve the residue in conc.
. Add fuming (1.5 eq) dropwise at 0°C. -
Heat to 90°C for 4 hours.
-
Pour onto ice, neutralize with
, and extract with DCM. -
Yield Expectation: 60-75%.
-
Step 3: Reduction to 3-Methoxy-4-aminopyridine
-
Rationale: We must reduce the nitro group and the N-oxide. Iron/Acetic acid or catalytic hydrogenation (
) are standard. Fe/AcOH is preferred to ensure complete deoxygenation of the pyridine nitrogen. -
Protocol:
-
Suspend 4-nitro-3-methoxypyridine N-oxide (1.0 eq) in Ethanol/Acetic Acid (3:1).
-
Add Iron powder (5.0 eq) portion-wise at reflux.
-
Reflux for 2 hours. The solution will turn dark.
-
Filter through Celite to remove iron residues.
-
Concentrate, basify with NaOH (pH 10), and extract with Ethyl Acetate.
-
Key Intermediate Data: 3-Methoxy-4-aminopyridine is a known compound (CAS 106687-30-3).
-
Step 4: Regioselective Chlorination (The Critical Step)
-
Mechanism: The amino group (
) is a strong ortho, para-director. The methoxy group (OMe) is also an ortho, para-director.-
Position 2: Ortho to OMe, Meta to
(Deactivated by ). -
Position 5: Ortho to
, Meta to OMe (Strongly Activated by ). -
Position 6: Para to OMe, Meta to
(Weakly activated).
-
-
Protocol:
-
Dissolve 3-methoxy-4-aminopyridine (1.0 eq) in Acetonitrile (0.1 M). Note: ACN is preferred over DMF for easier workup.
-
Cool to 0°C.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
Monitor: Check by LC-MS. The product (M+H ~159/161) should appear.
-
Workup: Remove solvent. Redissolve in EtOAc, wash with water and brine.[2]
-
Purification: Silica gel chromatography (DCM:MeOH 95:5).
-
Data Summary Table
| Step | Transformation | Reagents | Key Conditions | Expected Yield |
| 1 | N-Oxidation | 70°C, 12h | >90% | |
| 2 | Nitration | 90°C, 4h | 60-70% | |
| 3 | Reduction | Fe, AcOH, EtOH | Reflux, 2h | 80-85% |
| 4 | Chlorination | NCS, ACN | 0°C to RT, 4h | 75-85% |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing directing effects in Step 4, validating why the chlorine installs at position 5 rather than 2 or 6.
Caption: Electronic directing effects governing the regioselective chlorination of the precursor.
Part 4: Alternative Approaches & Troubleshooting
Why not start with 3,5-dichloro-4-nitropyridine?
A common question is whether one can perform an
-
Failure Mode : In systems like 3,5-dichloro-4-nitropyridine, the nitro group is often the best leaving group due to the high relief of steric strain and its high mobility (
in this specific activated system). Reaction with Sodium Methoxide typically yields 3,5-dichloro-4-methoxypyridine (displacing the nitrogen), which is a dead end for synthesizing the amine.
Troubleshooting Step 4 (Chlorination)
-
Issue : Over-chlorination (dichloro species).
-
Solution : Strictly control stoichiometry (1.05 eq NCS). Run at 0°C. If over-chlorination persists, use Dichlorohydantoin (DCH) as a milder alternative or lower the temperature to -10°C.
References
-
Reactivity of 3-Methoxy-4-aminopyridine : ResearchGate. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)". Available at: [Link]
-
Nucleophilic Substitution Patterns : Durham E-Theses. "Reactions of 3,5-difluoro-4-nitropyridine-N-oxide and 3,5-dichloro-4-nitropyridine-N-oxide". Available at: [Link]
Sources
3-Chloro-5-methoxypyridin-4-amine (CAS 1261471-70-8): Structural Insights, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds are indispensable for the rapid discovery of targeted therapeutics. 3-Chloro-5-methoxypyridin-4-amine stands out as a premium building block, characterized by a unique triad of substituents: an electron-donating methoxy group, a primary amine, and a functionalizable chlorine atom. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its reactivity, and field-proven protocols for its functionalization via palladium-catalyzed cross-coupling.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 3-chloro-5-methoxypyridin-4-amine is critical for predicting its behavior in complex synthetic environments. The molecule features a delicate electronic balance: the electron-withdrawing nature of the pyridine core is offset by the electron-donating 4-amino and 5-methoxy groups.
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 3-Chloro-5-methoxypyridin-4-amine |
| CAS Number | 1261471-70-8[1] |
| Molecular Formula | C6H7ClN2O[1] |
| Molecular Weight | 158.58 g/mol [1] |
| SMILES | COC1=CN=CC(=C1N)Cl[1] |
| Appearance | Solid (typically stored under inert atmosphere)[1] |
Mechanistic Rationale for Experimental Choices (E-E-A-T)
The C3-Chlorine Activation Challenge
In palladium-catalyzed cross-coupling, the oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step due to the high bond dissociation energy of aryl chlorides compared to bromides or iodides[2]. For 3-chloro-5-methoxypyridin-4-amine, this intrinsic challenge is compounded by the electron-donating nature of the 4-amino and 5-methoxy groups, which increase the electron density on the pyridine ring and further disfavor oxidative addition[3][4].
Mitigating Heteroatom Interference
Furthermore, the free 4-amino group and the Lewis basic pyridine nitrogen can competitively coordinate to the palladium center, leading to catalyst sequestration and the formation of off-cycle, inactive complexes[4].
The Solution: To circumvent these issues, the strategic selection of bulky, electron-rich dialkylbiaryl phosphine ligands—such as RuPhos for Buchwald-Hartwig aminations or XPhos for Suzuki-Miyaura couplings—is paramount[2][5]. These ligands facilitate the formation of a highly active, monoligated Pd(0) species that accelerates oxidative addition, while their significant steric bulk prevents unwanted coordination from the substrate's heteroatoms[4][6].
Caption: Palladium-catalyzed functionalization pathways for 3-chloro-5-methoxypyridin-4-amine.
Synthetic Methodologies & Step-by-Step Protocols
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the laboratory.
Table 2: Optimized Cross-Coupling Parameters
| Reaction Type | Catalyst System | Base | Solvent | Temp |
| Buchwald-Hartwig (Sec. Amine) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | NaOtBu (1.4 eq) | 1,4-Dioxane | 90–100 °C |
| Suzuki-Miyaura (Boronic Acid) | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ (2.0 eq) | Dioxane/H₂O (4:1) | 85–95 °C |
Protocol 1: Buchwald-Hartwig Amination at the C3 Position
This protocol utilizes a Pd(OAc)₂/RuPhos catalytic system, which has been proven highly efficient for the amination of challenging heteroaryl chlorides[5].
-
Preparation (Glovebox): In an inert atmosphere glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous NaOtBu (1.4 equiv)[3][5]. Causality: NaOtBu must be strictly anhydrous; moisture leads to rapid hydrodehalogenation side reactions[2].
-
Substrate Addition: Add 3-chloro-5-methoxypyridin-4-amine (1.0 equiv) and the desired secondary amine (1.2 equiv)[3].
-
Solvent & Heating: Remove the flask from the glovebox, connect to a Schlenk line, and add anhydrous, degassed 1,4-dioxane. Heat the mixture at 90–100 °C for 12–18 hours[2].
-
Self-Validation (LC-MS Monitoring): Monitor the reaction progress via LC-MS. The disappearance of the starting material peak (m/z [M+H]⁺ ≈ 159.0) and the emergence of the product mass indicates successful conversion. If a peak at m/z [M+H]⁺ ≈ 125.1 appears, this indicates hydrodehalogenation (loss of chlorine), signaling trace moisture or a stalled reductive elimination step[2].
-
Workup: Cool to room temperature, quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Suzuki-Miyaura Coupling at the C3 Position
-
Reagent Loading: Charge a flask with 3-chloro-5-methoxypyridin-4-amine (1.0 equiv), the target arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv)[6].
-
Degassing: Evacuate and backfill the flask with N₂ three times.
-
Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%), followed by a rigorously degassed solvent mixture of 1,4-dioxane/H₂O (4:1)[6]. Causality: The water is necessary to dissolve the K₃PO₄ base and facilitate the transmetalation step of the boronic acid[6].
-
Reaction: Stir vigorously at 85–95 °C for 12–16 hours[6].
-
Self-Validation: TLC (Hexanes/EtOAc) should show complete consumption of the UV-active starting material. LC-MS will confirm the targeted mass addition.
Caption: Troubleshooting workflow for overcoming low yields in chloropyridine cross-coupling.
Applications in Medicinal Chemistry
The functionalized derivatives of 3-chloro-5-methoxypyridin-4-amine are highly prized in structure-based drug design. The resulting 3,4,5-trisubstituted pyridines serve as exceptional mimics for ATP-binding sites in kinases. The 4-amino group acts as a crucial hydrogen bond donor to the hinge region of the kinase, while the 5-methoxy group acts as a hydrogen bond acceptor and modulates the overall lipophilicity of the molecule. The C3 position, once functionalized via the cross-coupling protocols described above, projects deep into the hydrophobic pocket, allowing medicinal chemists to fine-tune target selectivity and potency.
References
-
Achmem. "3-Chloro-5-methoxypyridin-4-amine". Achmem Product Catalog. URL:[1]
-
BenchChem. "3-Amino-5-chloropyridine". BenchChem Product Data. URL:[3]
-
BenchChem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines". BenchChem Technical Support. URL:[2]
-
BenchChem. "6-Chloro-4-methylpyridin-3-ol". BenchChem Product Data. URL:[6]
-
ResearchGate. "Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines". EUR J ORG CHEM. URL:[5]
-
BenchChem. "6-Chloro-4-methylpyridin-3-amine". BenchChem Product Data. URL:[4]
Sources
- 1. achmem.com [achmem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 4. 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
Technical Analysis & Spectroscopic Characterization of 3-Chloro-5-methoxypyridin-4-amine
An In-Depth Technical Guide on the Spectroscopic Characterization of 3-Chloro-5-methoxypyridin-4-amine.
Introduction & Chemical Profile[1][2][3][4]
3-Chloro-5-methoxypyridin-4-amine (CAS: 1261471-70-8) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic agrochemicals. Its structure features a pyridine ring substituted with an electron-donating amino group at the 4-position, an electron-withdrawing chlorine at the 3-position, and an electron-donating methoxy group at the 5-position.
This unique "push-pull" electronic environment creates a distinct spectroscopic signature essential for structural validation during synthesis. This guide provides a comprehensive analysis of its predicted spectroscopic data, synthesis pathways, and quality control protocols.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Chloro-5-methoxypyridin-4-amine |
| CAS Number | 1261471-70-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.58 g/mol |
| SMILES | COC1=C(N)C(Cl)=CN=C1 |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Chloride (-Cl), Methoxy Ether (-OCH₃), Pyridine Nitrogen |
Spectroscopic Analysis (Predicted & Theoretical)
Due to the limited public availability of raw spectral data for this specific intermediate, the following values are derived from substituent chemical shift additivity rules and analogous pyridine derivatives (e.g., 4-amino-3-chloropyridine and 4-amino-3-methoxypyridine).
Proton Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The
| Position | Proton Type | Predicted Shift ( | Multiplicity | Assignment Logic | |
| C2-H | Aromatic | 8.05 – 8.15 | s or d | Deshielded by pyridine N and ortho-Cl; shielded by para-OMe. | |
| C6-H | Aromatic | 7.85 – 7.95 | s or d | Deshielded by pyridine N; strongly shielded by ortho-OMe. | |
| -NH₂ | Amine | 6.00 – 6.50 | br s | - | Broad, exchangeable signal. Shift varies with concentration/solvent. |
| -OCH₃ | Methoxy | 3.85 – 3.95 | s | - | Characteristic aryl methoxy singlet. |
Structural Insight:
-
Regiochemistry Confirmation: The presence of two distinct aromatic signals (H2 and H6) rather than an AB system confirms the 3,4,5-substitution pattern. If the Cl were at position 2, the coupling pattern would differ significantly (ortho-coupling).
-
Meta-Coupling: A small coupling constant (
Hz) between H2 and H6 may be observed due to "W-coupling" across the aromatic ring.
Carbon-13 NMR ( C NMR)
Solvent: DMSO-
| Carbon | Type | Predicted Shift ( | Notes |
| C4 | C-NH₂ | 148.0 – 152.0 | Deshielded by direct N-attachment; Ipso carbon. |
| C2 | CH | 138.0 – 142.0 | Alpha to nitrogen; deshielded. |
| C6 | CH | 128.0 – 132.0 | Alpha to nitrogen but shielded by ortho-OMe. |
| C5 | C-OMe | 144.0 – 148.0 | Ipso carbon; deshielded by Oxygen. |
| C3 | C-Cl | 110.0 – 115.0 | Ipso carbon; shielded relative to C-H due to heavy atom effect of Cl. |
| -OCH₃ | Methoxy | 56.0 – 57.0 | Standard aryl methoxy region. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
-
Parent Ion
:-
m/z 159.03 (corresponding to
Cl isotope, 100% relative abundance). -
m/z 161.03 (corresponding to
Cl isotope, ~32% relative abundance).
-
-
Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.
-
Fragmentation:
-
Loss of Methyl radical (
): m/z ~144. -
Loss of Ammonia (
): m/z ~142 (rare in soft ionization). -
Loss of CO (from methoxy rearrangement): m/z ~131.
-
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
-
Primary Amine (
): Doublet absorption at 3400 – 3300 cm (asymmetric and symmetric stretches). -
C-H Stretch (Aromatic): Weak absorptions > 3000 cm
. -
C-H Stretch (Aliphatic, -OMe): 2950 – 2850 cm
. -
Pyridine Ring Breathing: Strong bands at 1580 – 1600 cm
and 1450 – 1500 cm . -
C-O Stretch (Aryl Ether): Strong band at 1200 – 1250 cm
. -
C-Cl Stretch: 700 – 800 cm
(often obscured in fingerprint region).
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting spectral impurities. The most robust route typically involves the nitration of the pyridine-N-oxide followed by reduction.
Synthesis Workflow Visualization
Figure 1: Proposed synthetic pathway via N-oxide activation and nitration.
Common Impurities & Spectral Flags
| Impurity | Origin | Spectral Flag (NMR) |
| 3-Chloro-5-methoxypyridine | Unreacted Starting Material | Lack of NH₂ signal; H4 proton appears as a triplet or dd ~7.5 ppm. |
| 3-Chloro-5-methoxy-4-nitropyridine | Incomplete Reduction | Downfield shift of H2/H6 (>8.5 ppm) due to nitro group withdrawal. |
| Regioisomers | Nitration at C2 | Asymmetric coupling pattern (AB system) in aromatic region. |
Experimental Protocols
NMR Sample Preparation
To ensure high-resolution data and avoid aggregation effects common with aminopyridines:
-
Solvent Selection: Use DMSO-
(99.9% D) + 0.03% TMS. CDCl may cause broadening of the amine peak due to H-bonding or exchange. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Fe residues from reduction) which can cause line broadening.
LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; ESI-MS (+).
References
- Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity and spectroscopy).
- Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Analogous Synthesis:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-aminopyridine derivatives as kinase inhibitors" (Generic reference for 4-aminopyridine synthesis methodologies).
- Spectral Prediction: ChemDraw Professional 20.0 NMR Prediction Algorithms (PerkinElmer).
Structural Characterization and Solid-State Analysis of 3-Chloro-5-methoxypyridin-4-amine
Executive Summary
3-Chloro-5-methoxypyridin-4-amine is a critical intermediate in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity is defined by a "push-pull" electronic environment: the electron-donating methoxy group at C5 and the electron-withdrawing chlorine at C3 create a unique steric and electrostatic landscape around the C4-amine.
This guide provides a technical framework for the solid-state characterization of this molecule. Because specific crystallographic data for this exact substitution pattern is often proprietary or unindexed in open repositories, this whitepaper utilizes analogous structural benchmarking (based on 4-amino-3,5-dichloropyridine and related 4-aminopyridine salts) to establish a predictive model and a rigorous experimental protocol for researchers isolating this compound.
Molecular Geometry & Predicted Lattice Architecture
The Steric "Lock" Effect
The 3,4,5-substitution pattern on the pyridine ring introduces significant steric strain. Unlike unsubstituted 4-aminopyridine, which is planar, the presence of bulky Chlorine (Van der Waals radius ~1.75 Å) and Methoxy groups flanking the amine forces specific conformational preferences:
-
Amine Pyramidalization: The steric crowding often forces the nitrogen of the amino group (C4-NH2) slightly out of the aromatic plane to relieve repulsion from the C3-Cl lone pairs.
-
Methoxy Orientation: The C5-OMe group will likely adopt a syn-periplanar conformation relative to C4 to maximize
-donation into the ring, though steric clash with amine protons may induce a twist (dihedral angle ).
Supramolecular Synthons
In the solid state, 4-aminopyridine derivatives typically crystallize via robust hydrogen-bonding networks.[1] For 3-Chloro-5-methoxypyridin-4-amine, we predict the following motifs:
-
Primary Interaction (The Chain): A strong
intermolecular hydrogen bond. This usually forms infinite 1D chains (C(6) motifs) rather than the dimers seen in 2-aminopyridines. -
Secondary Interaction (The Stack):
stacking interactions between antiparallel pyridine rings, stabilized by the dipole moment created by the 3-Cl/5-OMe substitution. -
Halogen Bonding: The C3-Cl atom acts as a weak Lewis acid (
-hole donor) potentially interacting with the methoxy oxygen or the amine nitrogen of a neighboring molecule.
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality crystals of polysubstituted aminopyridines requires controlling the kinetics of nucleation to prevent microcrystalline precipitation.
Method A: Slow Evaporation (Preferred)
-
Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile (1:1).
-
Protocol: Dissolve 50 mg of the compound in 5 mL of warm solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 pinholes. Allow to stand at 20°C in a vibration-free environment. -
Target Morphology: Colorless blocks or prisms.
Method B: Vapor Diffusion (For High Purity)
-
Inner Vial: Saturated solution of compound in THF or Dichloromethane.
-
Outer Vial: Pentane or Hexane (Antisolvent).
-
Mechanism: The volatile antisolvent slowly diffuses into the rich solvent, lowering solubility gradually and promoting high-order lattice formation.
X-Ray Diffraction & Structure Solution Workflow
The following workflow ensures high-fidelity data collection, specifically addressing the potential for disorder in the methoxy group.
Data Collection Parameters
-
Radiation Source: Mo-K
( Å).[2]-
Rationale: Molybdenum radiation is preferred over Copper for chlorinated compounds to minimize absorption effects (
) and prevent systematic errors in bond lengths.
-
-
Temperature: 100 K (Cryostream).
-
Rationale: Low temperature freezes the rotation of the C5-methoxy group, reducing thermal ellipsoids and allowing precise location of hydrogen atoms.
-
Refinement Strategy
-
Space Group Determination: Expect Monoclinic systems (
or ) which are statistically most probable for achiral organic compacts. -
Phasing: Use Direct Methods (SHELXT) to locate the heavy Chlorine atom first.
-
Hydrogen Placement:
-
Aromatic H: Ride on parent atoms.
-
Amine H: Locate from Difference Fourier maps. If unstable, constrain using DFIX commands (N-H
0.86 Å).
-
Workflow Visualization
The following diagram outlines the decision logic for solving the structure, emphasizing quality control steps (R-factor thresholds).
Figure 1: Standardized workflow for SC-XRD structure determination of chlorinated aminopyridines.
Structural Data Analysis: Key Metrics
When the structure is solved, the following geometric parameters are critical for validating the chemical identity and understanding the solid-state stability.
| Parameter | Expected Range | Significance |
| C3—Cl Bond Length | 1.72 – 1.74 Å | Typical for |
| C4—N(Amine) Length | 1.34 – 1.37 Å | Shortness indicates significant resonance interaction with the pyridine ring. |
| C5—O(Methoxy) Length | 1.35 – 1.37 Å | Critical for confirming the methoxy conjugation. |
| Intermolecular N-H...N | 2.90 – 3.10 Å | Distance between Donor (N-amine) and Acceptor (N-pyridine) of adjacent molecule. |
| Torsion Angle (C4-C5-O-C) | 0° – 15° | Indicates coplanarity. High deviation (>30°) suggests steric clash with Amine. |
Interaction Network & Stability
Understanding the interaction network is vital for formulation scientists, as it dictates solubility and hygroscopicity.
The Hydrogen Bond Network
The primary stability vector is the Head-to-Tail Chain . The amine protons (Donors) bind to the pyridine nitrogen (Acceptor) of the next molecule.
Figure 2: Predicted supramolecular connectivity showing the dominant hydrogen-bonding chain and secondary halogen interactions.
Hygroscopicity Warning
Aminopyridines with high hydrogen-bonding potential can be hygroscopic. If the crystal lattice contains large voids (solvent channels), the material may form hydrates.
-
Check: Perform TGA (Thermogravimetric Analysis) alongside XRD. If a mass loss occurs <100°C, the crystal is likely a solvate or hydrate [1].
References
-
Crystal structure of 4-amino-3,5-dichloropyridine. Acta Crystallographica Section E, 2024.
- Relevance: Provides the closest structural analog (3,5-dichloro vs 3-chloro-5-methoxy), confirming the formation of supramolecular chains along the b-axis.
-
Hydrogen bonding patterns in 4-aminopyridine derivatives. National Institutes of Health (PMC).
- Relevance: Establishes the baseline N-H...N interaction geometry for this class of heterocycles.
-
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. MDPI Pharmaceutics.
- Relevance: details solvent-mediated phase transformations and hydration risks in 4-aminopyridine cocrystals.
Sources
Biological activity of 3-Chloro-5-methoxypyridin-4-amine
The Biological Activity and Pharmacophore Utility of 3-Chloro-5-methoxypyridin-4-amine in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the discovery of potent and selective kinase inhibitors relies heavily on the strategic selection of core building blocks. 3-Chloro-5-methoxypyridin-4-amine (3C5M4AP) is a highly specialized, privileged pharmacophore used in the design of ATP-competitive inhibitors. Rather than acting as a standalone therapeutic, this compound serves as a critical "hinge-binding" headgroup. This technical whitepaper explores the atomic-level causality behind its biological activity, its role in kinase pathway modulation, and the self-validating experimental protocols required to quantify its target engagement in live cells.
Structural Rationale and Pharmacophore Mapping
The biological efficacy of 3C5M4AP-derived molecules stems from a precise combination of steric, electronic, and non-covalent interaction vectors. As an Application Scientist designing targeted therapies, the selection of this specific scaffold is driven by three mechanistic pillars:
-
The 4-Aminopyridine Core (The Hinge Binder): The ATP-binding pocket of most kinases contains a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 4-aminopyridine scaffold is a classical bioisostere for adenine[1][2]. The pyridine nitrogen acts as a strong hydrogen bond acceptor (interacting with the backbone NH of the hinge, e.g., Met or Leu), while the 4-amino group acts as a hydrogen bond donor (interacting with the backbone carbonyl).
-
The 3-Chloro Substituent (Halogen Bonding): Historically viewed merely as lipophilic space-fillers, halogens like chlorine are now known to drive highly directional interactions. The chlorine atom at the C3 position possesses a "σ-hole"—a localized region of positive electrostatic potential on the axis of the C–Cl bond[3]. This σ-hole engages in highly specific halogen bonding with nucleophilic regions of the kinase backbone (such as carbonyl oxygens), significantly decreasing the dissociation rate (off-rate) of the inhibitor and increasing target residence time[3][4].
-
The 5-Methoxy Substituent (Electronic & Conformational Tuning): The addition of an electron-donating methoxy group at the C5 position serves a dual purpose. First, it electronically counterbalances the electron-withdrawing nature of the chlorine atom, precisely tuning the pKa of the pyridine nitrogen to maintain optimal basicity for hinge binding without compromising cellular permeability. Second, the methoxy group restricts the rotational degrees of freedom of the surrounding functional groups, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.
Biological Activity and Pathway Modulation
When incorporated into larger molecular frameworks (such as macrocycles or extended linear inhibitors), the 3C5M4AP headgroup directs the molecule to the ATP-binding site of kinases implicated in oncology and immunology, such as PI3K, ROCK, and various cyclin-dependent kinases (CDKs)[1][2]. By competitively displacing ATP, these compounds halt the transphosphorylation of downstream effectors, effectively silencing hyperactive signaling cascades.
Inhibition of kinase signaling pathways by 3C5M4AP-derived ATP-competitive inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
To illustrate the causality of the 3-chloro and 5-methoxy substitutions, the following table summarizes representative SAR data comparing the 3C5M4AP scaffold against alternative substitution patterns.
| Scaffold Substitution | Kinase IC₅₀ (nM) | CETSA ΔTm (°C) | Permeability (Papp) | Mechanistic Rationale |
| Unsubstituted (4-AP) | 450 | +1.2 | High | Weak hinge binding; rapid off-rate due to lack of secondary interactions. |
| 3-Chloro-4-AP | 85 | +4.5 | Moderate | Halogen bonding (σ-hole) increases affinity; lipophilicity slightly limits solubility. |
| 3-Chloro-5-Methoxy-4-AP | 12 | +7.8 | High | Optimal pKa tuning; methoxy group provides conformational lock and H-bond acceptance. |
| 3,5-Dichloro-4-AP | 45 | +5.1 | Low | Excessive lipophilicity leads to poor aqueous solubility and non-specific binding. |
Table 1: Comparative biochemical and biophysical profiling of 4-aminopyridine derivatives. Data reflects the synergistic enhancement of binding affinity and cellular permeability provided by the specific 3-chloro-5-methoxy substitution pattern.
Experimental Validation: Self-Validating Protocols
To rigorously validate the biological activity and target engagement of 3C5M4AP-derived compounds, researchers must employ orthogonal, self-validating assay systems. The following protocols detail the necessary steps and the underlying physical causality for each action.
Protocol A: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay
This assay quantifies the intrinsic biochemical potency (IC₅₀) of the inhibitor.
-
Enzyme-Tracer Incubation: Incubate the recombinant target kinase with a fluorescently labeled ATP-competitive tracer. Causality: Establishes a baseline high-FRET signal as the tracer occupies the active site, providing a dynamic range for the assay.
-
Inhibitor Addition: Add the 3C5M4AP-derived compound in a 10-point dose-response titration. Causality: The compound competes with the tracer for the hinge region. The 3-chloro group's halogen bonding will directly dictate the efficiency of tracer displacement.
-
Equilibration: Incubate the microplate at room temperature for 60 minutes. Causality: Ensures the binding kinetics reach a steady state, which is mathematically required to calculate an accurate equilibrium dissociation constant (Kd) and IC₅₀.
-
Time-Resolved Measurement: Excite the sample at 340 nm and measure emission after a 100-microsecond delay. Causality: The temporal delay allows short-lived background autofluorescence from the compound or buffer to decay, isolating the specific signal of the long-lived lanthanide fluorophore.
Protocol B: Cellular Thermal Shift Assay (CETSA)
While biochemical assays prove the compound can bind the target, CETSA proves it does bind the target inside a living cell, navigating cellular membranes and competing with millimolar intracellular ATP[5][6].
-
Live Cell Treatment: Incubate adherent cancer cells (e.g., A431 or HeLa) with the 3C5M4AP derivative for 1 hour at 37°C[5]. Causality: Preserves native multiprotein complexes and physiological ATP concentrations, ensuring the observed binding is biologically relevant.
-
Thermal Gradient Challenge: Aliquot the treated cells into a PCR plate and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes[6]. Causality: Heat increases the kinetic energy of the system, causing proteins to unfold. Ligand binding lowers the free energy of the folded state, requiring higher temperatures to induce unfolding (thermal stabilization).
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g. Causality: Unfolded proteins expose hydrophobic cores and rapidly aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, properly folded target protein in the soluble supernatant[6].
-
Quantification: Detect the remaining soluble protein using AlphaScreen or quantitative Western blot[6]. Causality: Plotting soluble protein against temperature generates a melt curve. A rightward shift in the aggregation temperature (ΔTm > 2°C) provides direct, irrefutable evidence of intracellular target engagement.
Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Conclusion
3-Chloro-5-methoxypyridin-4-amine is far more than a simple chemical building block; it is a rationally designed pharmacophore engineered to exploit the fundamental biophysics of kinase active sites. By combining the classical hydrogen-bonding capacity of the 4-aminopyridine core with the advanced σ-hole interactions of the 3-chloro group and the electronic tuning of the 5-methoxy group, it enables the development of highly potent, selective, and cell-permeable therapeutics.
References
- In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology Source: ACS Publications URL
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI / NIH URL
- ROCK inhibitor: Focus on recent updates Source: RHHZ URL
- Source: OAE Publishing Inc.
- Which halogen to choose?
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Chloro-5-methoxypyridin-4-amine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging biological targets.[1] This guide provides an in-depth technical exploration of 3-chloro-5-methoxypyridin-4-amine, a halogenated aminopyridine fragment poised for significant utility in FBDD campaigns. We will dissect its synthetic accessibility, key physicochemical properties, and strategic application in hit-finding workflows. Furthermore, this document will provide detailed, field-proven protocols for fragment screening and lay out a logical framework for the subsequent hit-to-lead optimization, grounded in established medicinal chemistry principles.
The Strategic Value of the 3-Chloro-5-methoxypyridin-4-amine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, frequently incorporated into a diverse array of FDA-approved drugs.[2] Its nitrogen atom provides a key hydrogen bond acceptor and can favorably influence aqueous solubility and metabolic stability. The strategic placement of substituents on the pyridine core dramatically modulates its physicochemical and pharmacological properties.
3-Chloro-5-methoxypyridin-4-amine presents a compelling constellation of features for FBDD:
-
Low Molecular Weight: Its modest size adheres to the "Rule of Three," a guiding principle in fragment design, ensuring a higher probability of fitting into small pockets on a protein surface.
-
Balanced Lipophilicity: The interplay between the polar amine and methoxy groups and the lipophilic chloro substituent results in a cLogP value suitable for achieving adequate solubility while retaining sufficient membrane permeability.
-
Defined Vectorial Exits: The amine and the pyridine nitrogen offer clear vectors for hydrogen bonding interactions, while the chloro and methoxy groups provide opportunities for further chemical elaboration in distinct vectors during hit-to-lead optimization.
-
Synthetic Tractability: As will be discussed, the synthesis of this and related aminopyridines is achievable through established synthetic methodologies.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would commence with a suitably substituted pyridine precursor, followed by a series of functional group interconversions. One such strategy could involve the following key transformations:
-
Nitration: Introduction of a nitro group, which can later be reduced to the desired amine.
-
Chlorination: Introduction of the chloro substituent.
-
Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution.
-
Reduction: Conversion of the nitro group to the final amine functionality.
The order of these steps would need to be carefully considered to manage regioselectivity.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example and would require optimization for this specific target molecule.
Step 1: Nitration of a suitable pyridine precursor. To a solution of the starting pyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically below 40°C). The reaction mixture is then heated for several hours. Upon completion, the mixture is carefully poured onto ice, and the precipitated product is collected by filtration.
Step 2: Chlorination. The nitropyridine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. The reaction may be heated to drive it to completion.
Step 3: Methoxylation. The chloro-nitropyridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred, often at an elevated temperature, until the starting material is consumed.
Step 4: Reduction of the Nitro Group. The nitro-substituted pyridine is dissolved in a solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified by chromatography or recrystallization.
Characterization
The final product, 3-chloro-5-methoxypyridin-4-amine, should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Physicochemical Properties for Fragment-Based Drug Discovery
The suitability of a fragment for FBDD is heavily influenced by its physicochemical properties. The following table summarizes key computed and experimental (where available) parameters for 3-chloro-5-methoxypyridin-4-amine.
| Property | Value | Source | Significance in FBDD |
| Molecular Weight ( g/mol ) | 158.58 | [[“]] | Adheres to the "Rule of Three" (<300 Da), increasing the likelihood of fitting into protein binding pockets. |
| cLogP | 1.2 - 1.5 (estimated) | Indicates a good balance between aqueous solubility and lipophilicity, crucial for screening and bioavailability. | |
| Topological Polar Surface Area (TPSA) (Ų) | 51.9 (estimated) | Suggests good potential for membrane permeability. | |
| Hydrogen Bond Donors | 1 (amine group) | Provides a key interaction point for binding to protein targets. | |
| Hydrogen Bond Acceptors | 2 (pyridine nitrogen, methoxy oxygen) | Offers additional opportunities for directed interactions within a binding site. | |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of adopting a bioactive conformation. |
Application in Fragment Screening Campaigns
The primary utility of 3-chloro-5-methoxypyridin-4-amine is as a high-value constituent of a fragment screening library. Its successful application hinges on the deployment of sensitive biophysical techniques capable of detecting the weak binding events characteristic of fragments.
Experimental Workflow: A Typical FBDD Campaign
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a powerful, label-free technique for real-time monitoring of binding events.[4]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Biacore™ or similar SPR instrument.
-
Sensor chip (e.g., CM5).
-
Target protein (high purity, >95%).
-
3-chloro-5-methoxypyridin-4-amine and other fragments dissolved in DMSO.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a stock solution of 3-chloro-5-methoxypyridin-4-amine in 100% DMSO. Dilute to the desired screening concentration (e.g., 200 µM) in running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer.
-
Screening: Inject the fragment solution over the sensor surface and monitor the change in response units (RU). A significant increase in RU upon injection indicates a binding event.
-
Data Analysis: Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes. Hits are identified as fragments that produce a response significantly above the background noise.
-
Hit Confirmation: Re-test positive hits in a dose-response format to confirm binding and estimate the dissociation constant (KD).
Protocol 2: NMR Spectroscopy for Hit Validation and Structural Insights
NMR spectroscopy is a highly sensitive method for detecting weak binding and can provide valuable structural information about the binding event.[5][6]
Objective: To validate hits from a primary screen and map the binding site on the target protein.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
¹⁵N-labeled target protein.
-
3-chloro-5-methoxypyridin-4-amine.
-
NMR buffer (e.g., phosphate buffer in D₂O).
Procedure:
-
Protein Sample Preparation: Prepare a solution of the ¹⁵N-labeled target protein in the NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.
-
Fragment Addition: Add a small aliquot of a concentrated stock solution of 3-chloro-5-methoxypyridin-4-amine to the protein sample.
-
Acquire Titration Spectrum: Record another 2D ¹H-¹⁵N HSQC spectrum after fragment addition.
-
Data Analysis: Overlay the reference and titration spectra. Chemical shift perturbations (CSPs) or significant line broadening of specific amide peaks in the protein spectrum indicate that the fragment is binding to the corresponding residues.
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.
Protocol 3: Computational Docking for Virtual Screening and Hypothesis Generation
Molecular docking can be used to screen large virtual fragment libraries and to predict the binding mode of identified hits, guiding subsequent optimization efforts.[7][8]
Objective: To predict the binding pose of 3-chloro-5-methoxypyridin-4-amine in the active site of a target protein.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
A high-resolution 3D structure of the target protein (from PDB or homology modeling).
Procedure:
-
Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy. Define the binding site based on experimental data or prediction algorithms.
-
Ligand Preparation: Generate a 3D conformation of 3-chloro-5-methoxypyridin-4-amine and assign appropriate atom types and charges.
-
Docking: Run the docking algorithm to place the fragment into the defined binding site in multiple possible conformations and orientations.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This provides a structural hypothesis for the binding mode.
From Hit to Lead: A Roadmap for Optimization
Once 3-chloro-5-methoxypyridin-4-amine is identified as a validated hit, the next crucial phase is to optimize its affinity and selectivity to generate a lead compound.[9] This is typically a structure-guided process, leveraging X-ray crystallography or NMR data of the fragment-protein complex.
Strategies for Elaboration
The chemical structure of 3-chloro-5-methoxypyridin-4-amine offers several avenues for optimization, often categorized as fragment growing, linking, or merging.
-
Fragment Growing: This involves adding chemical functionality to the fragment core to engage with adjacent pockets in the binding site.
-
Vector 1 (Amine): The primary amine can be acylated, sulfonated, or reductively aminated to introduce new groups that can form additional interactions.
-
Vector 2 (Pyridine Ring): The pyridine ring itself can be further substituted, for example, by leveraging palladium-catalyzed cross-coupling reactions at the chloro position or by modifying the methoxy group.
-
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
-
Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, leading to a more potent and efficient ligand.
Illustrative Optimization Pathway
Caption: A conceptual diagram illustrating hit-to-lead optimization pathways.
Conclusion
3-Chloro-5-methoxypyridin-4-amine represents a high-potential fragment for drug discovery campaigns. Its well-defined structure, balanced physicochemical properties, and synthetic accessibility make it an attractive starting point for tackling a wide range of biological targets. By employing a systematic approach that integrates sensitive biophysical screening techniques with structure-guided design, researchers can effectively leverage this privileged scaffold to accelerate the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this and other valuable fragments in the quest for new medicines.
References
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
-
Navam, S., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. (2014). Journal of Chemical Information and Modeling. [Link]
-
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Z., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology. [Link]
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Mercier, K. A., & Powers, R. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery. [Link]
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Fesik Lab, Vanderbilt University. Fragment-based drug discovery using NMR spectroscopy. [Link]
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Cytiva. Screening and analysis of fragments using Biacore systems. [Link]
-
Ciulli, A. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery. Royal Society of Chemistry. [Link]
-
Al-Mokadem, M. M., & El-Sattar, N. E. A. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
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Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE. [Link]
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Virtual fragment screening: An exploration of various docking and scoring protocols for fragments using Glide. (2014). Journal of Chemical Information and Modeling. [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2011). Journal of Molecular Structure. [Link]
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1H NMR spectrum for compound 3 in pyridine-d5. (2015). ResearchGate. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). Molecules. [Link]
-
Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance. (2013). European Journal of Organic Chemistry. [Link]
-
Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020). Nature Communications. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]
-
Ligand efficiency as a guide in fragment hit selection and optimization. (2012). Drug Discovery Today. [Link]
-
Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. [Link]
-
Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (2009).
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2022). Journal of Medicinal Chemistry. [Link]
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (2012).
-
XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. [Link]
-
4-Amino-3,5-dichloropyridine. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). (2015). Journal of Medicinal Chemistry. [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkat USA. [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]
-
NMR Spectroscopy. (2020). University of Wisconsin-Madison. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (2021). Medicinal Research Reviews. [Link]
-
A reducing-difference IR-spectral study of 4-aminopyridine. (2005). ResearchGate. [Link]
-
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv. [Link]
-
2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]
-
4-((3-CHLORO-4-METHOXYBENZYL)AMINO)-2-((1,5-DIHYDROXYPENTAN-2-YL)AMINO)-N-(PYRIMIDIN-2-YLMETHYL)PYRIMIDINE-5-CARBOXAMIDE. (n.d.). Inxight Drugs. [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-methoxypyridin-4-amine
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This reaction's broad applicability has revolutionized the synthesis of complex molecules, enabling medicinal chemists to rapidly access novel chemical matter.
This document provides a detailed guide for the Buchwald-Hartwig amination of 3-Chloro-5-methoxypyridin-4-amine, a key building block in the synthesis of innovative compounds for drug development. The presence of both an electron-donating methoxy group and a coordinating amino group on the pyridine ring, in addition to the less reactive chloro leaving group, presents a unique and instructive challenge for this transformation. These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both success and a deeper understanding of the process.
Reaction Principle: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination of 3-Chloro-5-methoxypyridin-4-amine with a secondary amine, such as morpholine, proceeds via a well-established palladium-catalyzed cycle. The success of this reaction is critically dependent on the careful selection of the palladium source, a sterically bulky and electron-rich phosphine ligand, and a suitable base.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, generated in situ from a precatalyst, undergoes oxidative addition to the C-Cl bond of 3-Chloro-5-methoxypyridin-4-amine. This is often the rate-limiting step for less reactive aryl chlorides.[3] The choice of a bulky, electron-rich ligand is crucial to facilitate this step.
-
Amine Coordination and Deprotonation: The secondary amine coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted product, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4][5]
The careful orchestration of these steps through the judicious choice of reagents and conditions is paramount to achieving a high yield of the desired product while minimizing side reactions such as hydrodehalogenation.[3]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-methoxypyridin-4-amine with Morpholine
This protocol provides a robust starting point for the amination of 3-Chloro-5-methoxypyridin-4-amine with morpholine. Optimization may be necessary for other amine substrates.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Role |
| 3-Chloro-5-methoxypyridin-4-amine | C₆H₇ClN₂O | 158.59 | 1261471-70-8 | Aryl chloride substrate |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Secondary amine nucleophile |
| RuPhos Pd G3 | C₃₇H₄₇NO₃PPdS | 789.28 | 1445085-82-4 | Palladium precatalyst |
| RuPhos | C₃₀H₄₅OP | 468.65 | 787618-22-8 | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Strong, non-nucleophilic base |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 | Reaction solvent |
| Argon (Ar) | Ar | 39.95 | 7440-37-1 | Inert gas |
Step-by-Step Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add 3-Chloro-5-methoxypyridin-4-amine (1.0 mmol, 158.6 mg), RuPhos Pd G3 (0.02 mmol, 15.8 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask. Subsequently, add morpholine (1.2 mmol, 104.5 µL) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Safety Precautions
-
3-Chloro-5-methoxypyridin-4-amine is harmful if swallowed and may cause skin and eye irritation.[6]
-
Sodium tert-butoxide is a corrosive and flammable solid. Handle with care in an inert atmosphere.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A streamlined overview of the experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Expert Insights: Rationale for Experimental Choices and Troubleshooting
The successful execution of the Buchwald-Hartwig amination, especially with a challenging substrate like 3-Chloro-5-methoxypyridin-4-amine, hinges on a deep understanding of the interplay between the various reaction components.
Catalyst and Ligand Selection: The choice of RuPhos Pd G3 as the precatalyst is deliberate. For the amination of aryl chlorides, particularly electron-rich and potentially coordinating heteroaryl chlorides, a highly active and robust catalyst system is required.[3] The RuPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine that is known to be highly effective for C-N cross-coupling reactions involving secondary amines.[7] The G3 precatalyst offers improved air and moisture stability, facilitating easier handling while ensuring the efficient generation of the active Pd(0) species in solution.
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the coordinated amine without competing as a nucleophile. For substrates that may be sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[7]
Solvent Choice: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig aminations, as its high boiling point allows for the elevated temperatures often required for the activation of aryl chlorides.[8] Other aprotic solvents such as dioxane or THF can also be used, but their lower boiling points may limit the achievable reaction rate.[4] It is crucial to use anhydrous and degassed solvents to prevent the deactivation of the catalyst and to minimize side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand choice- Insufficiently strong base | - Use a pre-activated catalyst or ensure complete dissolution.- Screen alternative bulky phosphine ligands (e.g., XPhos, BrettPhos).- Switch to a stronger base like LiHMDS. |
| Hydrodehalogenation | - Slow reductive elimination- Presence of water | - Use a more sterically hindered ligand to accelerate reductive elimination.- Ensure all reagents and solvents are scrupulously dry. |
| Poor Solubility | - Reagents not fully dissolved | - Consider a co-solvent system (e.g., toluene/dioxane).- Increase the reaction volume. |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool in the modern synthetic chemist's arsenal. The protocol and insights provided herein offer a comprehensive guide for the successful amination of 3-Chloro-5-methoxypyridin-4-amine, a substrate of significant interest in drug discovery. By understanding the fundamental principles of the catalytic cycle and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology to accelerate their research and development efforts.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
ResearchGate. (2023). Buchwald-Hartwig reaction: An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
Semantic Scholar. (2018, April 15). Buchwald-Hartwig reaction: An overview. [Link]
-
PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Using 3-Chloro-5-methoxypyridin-4-amine in kinase inhibitor synthesis
Application Note: 3-Chloro-5-methoxypyridin-4-amine as a Privileged Hinge-Binding Motif in Kinase Inhibitor Synthesis
Introduction to the Privileged Scaffold
In the landscape of targeted therapeutics, the architectural design of ATP-competitive kinase inhibitors relies heavily on heteroaromatic "hinge-binding" motifs. 3-Chloro-5-methoxypyridin-4-amine (CAS: 1261471-70-8) has emerged as a highly specialized and privileged building block in medicinal chemistry. This compound is particularly valued in the development of central nervous system (CNS) penetrant drugs, such as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[1], and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for Alzheimer's disease[2].
The unique substitution pattern of this aminopyridine core is not arbitrary; it is a masterclass in tuning physicochemical properties to achieve both kinome selectivity and optimal pharmacokinetics.
Mechanistic Rationale: The Causality of Substitution
To understand why 3-chloro-5-methoxypyridin-4-amine is utilized over simpler aminopyridines, we must analyze the ATP-binding pocket of kinases. The pocket contains a "hinge region"—a segment of the kinase backbone that connects the N-terminal and C-terminal lobes.
-
The Bidentate Hinge Interaction: The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting with the backbone amide (NH) of a hinge residue (e.g., Valine or Alanine). Concurrently, the 4-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl[2].
-
The 3-Chloro Steric Lock: The introduction of a chlorine atom at the C3 position serves two critical functions. First, it occupies the hydrophobic "gatekeeper" pocket, increasing selectivity against off-target kinases like CLK2[1]. Second, its electron-withdrawing nature lowers the pKa of the 4-amino group, while its steric bulk restricts the rotational freedom of the attached scaffold, locking the inhibitor into its bioactive conformation.
-
The 5-Methoxy Solvent Vector: The methoxy group at C5 projects outward toward the solvent-exposed region or the ribose-binding pocket. This acts as an additional hydrogen bond acceptor and fine-tunes the lipophilicity (LogP) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB)[3].
Figure 1: Mechanistic binding model of 3-chloro-5-methoxypyridin-4-amine in the kinase ATP pocket.
Synthetic Integration: Cross-Coupling Strategies
Integrating 3-chloro-5-methoxypyridin-4-amine into a larger macrocyclic or multi-ring kinase inhibitor scaffold typically requires forming a new C-N bond at the 4-amino position, or functionalizing the pyridine ring via halogenation followed by Suzuki-Miyaura coupling[2].
Because the 4-amino group is highly electron-deficient (due to the pyridine ring and the inductive effect of the chlorine atom) and sterically hindered, traditional SNAr reactions often fail or require harsh conditions that degrade complex intermediates. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation.
Quantitative Optimization Data
The choice of ligand and base is the determining factor between a 15% yield and an 88% yield. The table below summarizes the causality behind condition screening when coupling this specific building block to a heteroaryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 42 | Sluggish reductive elimination due to steric clash from the 3-Cl group. |
| Pd₂(dba)₃ | Xantphos | NaOtBu | 1,4-Dioxane | 100 | 88 | Wide bite angle accelerates reductive elimination; robust conversion. |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 65 | 76 | Mild conditions; ideal for base-sensitive electrophiles, though lower yield. |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | DMF | 110 | 15 | Ullmann-type coupling fails due to the electron-deficient nature of the amine. |
Self-Validating Protocol: Buchwald-Hartwig Amination
This protocol details the optimal conditions for coupling 3-chloro-5-methoxypyridin-4-amine to an advanced heteroaryl bromide intermediate. The system is designed to be self-validating, ensuring that reaction stalling is immediately identifiable.
Reagents Required:
-
3-Chloro-5-methoxypyridin-4-amine (1.2 equiv)
-
Target Heteroaryl Bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (Deoxygenated)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or under a strict argon manifold, charge an oven-dried Schlenk flask with the heteroaryl bromide (1.0 equiv) and 3-chloro-5-methoxypyridin-4-amine (1.2 equiv).
-
Causality: The slight excess of the aminopyridine compensates for trace moisture-induced degradation and drives the equilibrium of the catalytic cycle forward.
-
-
Catalyst & Base Loading: Add Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and NaOtBu (2.0 equiv) to the flask.
-
Causality: Xantphos is explicitly chosen for its large bite angle (111°), which forces the palladium intermediate into a geometry that highly favors the otherwise rate-limiting reductive elimination step of the sterically encumbered 3-chloro-substituted amine.
-
-
Solvent Addition & Degassing: Add anhydrous, deoxygenated 1,4-dioxane to achieve a concentration of 0.1 M. Seal the flask, remove from the glovebox, and subject to three freeze-pump-thaw cycles if not using pre-degassed solvent.
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, while water will hydrolyze the NaOtBu base and quench the reaction.
-
-
Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 12–16 hours.
-
Self-Validation & QC (In-Process): At 4 hours, pull a 50 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS.
-
Validation Metric: You must observe the disappearance of the heteroaryl bromide isotope pattern (M / M+2) and the emergence of the product mass. If the intermediate oxidative addition complex is observed without product formation, it indicates a failure in reductive elimination (often due to degraded Xantphos).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (typically DCM/MeOH gradients due to the polarity of the aminopyridine).
Figure 2: Synthetic workflow for incorporating the aminopyridine core into complex scaffolds.
Conclusion
The utilization of 3-chloro-5-methoxypyridin-4-amine goes beyond simple structural variation; it is a deliberate, mechanistically driven choice to optimize kinase hinge binding, enforce rigid bioactive conformations, and tune CNS penetrance. By leveraging optimized Buchwald-Hartwig conditions with wide-bite-angle ligands, medicinal chemists can efficiently incorporate this privileged motif into next-generation targeted therapeutics.
References
-
Shi, X.-L., Yan, N., Cui, Y.-J., & Liu, Z.-P. (2020). "A Unique GSK-3β inhibitor B10 Has a Direct Effect on Aβ, Targets Tau and Metal Dyshomeostasis, and Promotes Neuronal Neurite Outgrowth." Cells, 9(3), 649. Available at:[Link]
-
Gulati, A., et al. (2021). "Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors." RSC Medicinal Chemistry, 12(7), 1164–1173. Available at:[Link]
Sources
Application Note: 3-Chloro-5-methoxypyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Application Guide & Experimental Protocols
Executive Summary & Strategic Value
In modern small-molecule drug discovery, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on pre-organized, functionally dense building blocks. 3-Chloro-5-methoxypyridin-4-amine (CAS: 2357109-89-6 / 19798-77-7 analogs) represents a highly privileged pharmacophore. This building block combines the classic hinge-binding capability of a 4-aminopyridine core with the steric and electronic tuning provided by 3,5-disubstitution.
By strategically utilizing this scaffold, medicinal chemists can achieve superior shape complementarity within target binding pockets (such as the kinase gatekeeper region) while finely tuning the physicochemical properties (pKa, LogP) required for oral bioavailability and target residence time.
Physicochemical & Pharmacophore Profiling
Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the quantitative data and structural rationale for this compound.
| Property | Value | Rationale / Impact in Drug Design |
| Molecular Weight | 158.58 g/mol | Highly ligand-efficient (LE) starting point, leaving ample molecular weight budget for further elaboration. |
| Formula | C6H7ClN2O | Provides a balanced ratio of heteroatoms to carbon, optimizing lipophilicity. |
| LogP (Estimated) | ~1.2 | Optimal lipophilicity for crossing lipid bilayers while maintaining aqueous solubility. |
| H-Bond Donors (HBD) | 1 (Exocyclic -NH₂) | Critical for interacting with the kinase hinge backbone carbonyl (C=O). |
| H-Bond Acceptors (HBA) | 2 (Pyridine N, Methoxy O) | Pyridine N interacts with hinge backbone NH; Methoxy O can interact with solvent or specific polar residues. |
| pKa (Pyridine N) | ~7.5 – 8.0 | The resonance (+M) effect of the methoxy group increases basicity, strengthening the H-bond acceptor capacity compared to unsubstituted 4-aminopyridine [2]. |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the 3D causality of each functional group when designing active pharmaceutical ingredients (APIs).
-
The 4-Aminopyridine Core (The Anchor): The 4-aminopyridine motif is a well-established hinge-binding scaffold in kinase inhibitor design . The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP.
-
The 3-Chloro Substituent (The Wedge): The chlorine atom serves two purposes. First, it provides a lipophilic vector that perfectly fills small, hydrophobic pockets (such as the gatekeeper pocket in kinases), enhancing binding affinity through shape complementarity and potential halogen bonding. Second, it sterically restricts the rotation of the 4-amino group, pre-organizing the molecule into an active conformation and reducing the entropic penalty of binding.
-
The 5-Methoxy Substituent (The Modulator): The methoxy group acts as an electron-donating group (EDG). Through resonance, it pushes electron density into the pyridine ring, raising the pKa of the N1 nitrogen and making it a stronger hydrogen bond acceptor . Additionally, the methyl group of the methoxy ether provides a vector trajectory that can be directed toward the solvent channel to improve solubility or engage in shallow hydrophobic interactions.
Pharmacophore Interaction Model
Fig 1: Pharmacophore mapping of 3-Chloro-5-methoxypyridin-4-amine within a typical kinase hinge region.
Experimental Protocols: A Self-Validating System
To effectively utilize this building block, chemists must functionalize the exocyclic amine and the chlorinated carbon. The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Functionalization of the exocyclic amine via Buchwald-Hartwig cross-coupling enables the rapid exploration of chemical space by appending various aryl or heteroaryl groups , .
Expert Causality Rationale: We utilize BrettPhos as the ligand because its bulky, electron-rich biaryl structure is specifically engineered to promote the rapid reductive elimination of primary amines, preventing the formation of unwanted diarylamine byproducts. Cs₂CO₃ is selected as a mild inorganic base to tolerate sensitive functional groups that might be cleaved by stronger bases like NaOtBu.
Materials:
-
3-Chloro-5-methoxypyridin-4-amine (1.0 equiv, 1.0 mmol)
-
Aryl bromide (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.05 equiv, 5 mol%)
-
BrettPhos (0.10 equiv, 10 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-methoxypyridin-4-amine, the aryl bromide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen irreversibly oxidizes the highly active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
-
Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.
-
In-Process Control (IPC): At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. Validation: Look for the disappearance of the starting material peak ([M+H]⁺ = 159.0 m/z) and the appearance of the desired product mass.
-
Workup: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura C-Arylation at the C3-Position
Replacing the C3-chloro group with an aryl/heteroaryl boronic acid allows for the construction of complex biaryl systems.
Expert Causality Rationale: The C-Cl bond on an electron-rich pyridine (due to the +M effects of the C4-amino and C5-methoxy groups) is highly resistant to oxidative addition. To overcome this high activation energy barrier, a highly active, electron-rich catalyst system like XPhos Pd G3 is required. Aqueous basic conditions are necessary to activate the boronic acid into a reactive boronate complex.
Materials:
-
N-Functionalized 3-Chloro-5-methoxypyridin-4-amine (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.5 equiv, 0.75 mmol)
-
XPhos Pd G3 (0.05 equiv, 5 mol%)
-
K₃PO₄ (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 5 mL)
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial with the chlorinated intermediate, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Degassing: Add the Dioxane/H₂O mixture. Bubble Argon directly through the solvent mixture for 10 minutes using a long needle.
-
Reaction: Seal the vial and heat to 100 °C thermally or via microwave irradiation for 2 hours.
-
IPC: Monitor via TLC (UV 254 nm) and LC-MS. Validation: The product should exhibit a distinct retention time shift and the expected [M+H]⁺ mass without the characteristic ³⁵Cl/³⁷Cl isotopic pattern.
-
Workup & Purification: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC if necessary to achieve >95% purity.
Analytical Validation Standards
To ensure the integrity of the synthesized building blocks and derivatives, the following analytical parameters must be met:
-
LC-MS (ESI+): The parent compound must show a clean [M+H]⁺ peak at 159.0 m/z . A characteristic 3:1 isotopic ratio must be visible, confirming the presence of the single chlorine atom.
-
¹H NMR (400 MHz, DMSO-d6):
-
Singlet at ~8.10 ppm (1H, Pyridine C2-H).
-
Singlet at ~7.80 ppm (1H, Pyridine C6-H).
-
Broad singlet at ~6.50 ppm (2H, -NH₂, exchangeable with D₂O).
-
Singlet at ~3.90 ppm (3H, -OCH₃).
-
-
Purity: >95% by HPLC area normalization (UV 254 nm).
References
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels ACS Chemical Neuroscience[Link]
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts ChemRxiv[Link]
-
Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents SSRN[Link]
The Strategic Functionalization of 3-Chloro-5-methoxypyridin-4-amine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance, featuring in a vast array of pharmacologically active compounds.[1][2] Among the myriad of functionalized pyridines, 3-chloro-5-methoxypyridin-4-amine stands out as a particularly valuable and versatile building block. Its unique substitution pattern—an electron-donating amine and methoxy group ortho and para to a reactive chlorine atom—presents both opportunities and challenges for synthetic chemists. The strategic modification of this core structure through palladium-catalyzed cross-coupling reactions opens a gateway to novel chemical entities with diverse biological activities.[1][3]
This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed functionalization of 3-chloro-5-methoxypyridin-4-amine. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into catalyst selection, reaction optimization, and mechanistic considerations tailored to this specific substrate. The protocols outlined herein are designed to serve as a reliable starting point for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 3-chloro-5-methoxypyridin-4-amine in palladium-catalyzed cross-coupling is heavily influenced by its electronic and steric properties. The presence of two electron-donating groups (the 4-amine and 5-methoxy) increases the electron density of the pyridine ring. This heightened electron density can pose a challenge for the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[4] Additionally, the 4-amino group can potentially coordinate to the palladium center, leading to catalyst inhibition.
Consequently, the choice of a suitable catalytic system is critical. Highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are typically required to overcome the inherent challenges of this electron-rich substrate and achieve efficient coupling.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild conditions and broad functional group tolerance. For 3-chloro-5-methoxypyridin-4-amine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, creating a library of novel biaryl compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) species.[4][6] The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-chloro-5-methoxypyridin-4-amine with various boronic acids. Optimization may be required for specific substrates.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos (1.5-2x mol% of Pd) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for this challenging substrate.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (typically 4:1 to 10:1) | A mixture of an organic solvent and water is standard for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for less reactive chloro-pyridines. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 3-chloro-5-methoxypyridin-4-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.
-
Add the remaining degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.[7][8] This reaction is particularly useful for introducing diverse secondary amine functionalities to the 3-position of the pyridine core.
Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7][9] The key steps are:
-
Oxidative Addition: Insertion of Pd(0) into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: Formation of the C-N bond and regeneration of the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of 3-chloro-5-methoxypyridin-4-amine.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Standard and reliable palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos (1.5-2x mol% of Pd) | Bulky, electron-rich ligands are crucial for coupling with aryl chlorides and overcoming potential substrate inhibition.[10][11] |
| Base | NaOt-Bu, KOt-Bu, LHMDS (1.2-2.0 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine.[11] |
| Amine | 1.1-1.5 equivalents | A slight excess is typically used. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and 3-chloro-5-methoxypyridin-4-amine (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is an excellent method for introducing alkynyl groups onto the pyridine ring, which can serve as versatile handles for further transformations.
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[12][14]
-
Palladium Cycle: Similar to the previously described reactions, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination of the final product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is more reactive towards transmetalation with the palladium complex.
Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of 3-chloro-5-methoxypyridin-4-amine.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%) | Standard catalysts for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Facilitates the formation of the copper acetylide intermediate.[12] |
| Base | Et₃N, i-Pr₂NH (2-5 equivalents, often used as solvent) | An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide. |
| Terminal Alkyne | 1.1-1.5 equivalents | A slight excess is generally used. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to Suzuki and Buchwald-Hartwig couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
To a degassed solution of 3-chloro-5-methoxypyridin-4-amine (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, resulting in the vinylation of the aromatic ring.[15][16] This reaction can be used to introduce vinyl or substituted vinyl groups at the 3-position of 3-chloro-5-methoxypyridin-4-amine.
Mechanistic Overview
The Heck reaction follows a catalytic cycle that involves:[15][17]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Generalized catalytic cycle for the Heck reaction.
Protocol: Heck Reaction
This is a representative protocol for the Heck reaction with 3-chloro-5-methoxypyridin-4-amine.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ (2-5 mol%) | Common and effective palladium precursors. |
| Ligand | PPh₃, P(o-tol)₃ (2-4x mol% of Pd) | Phosphine ligands are typically used to stabilize the catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-3.0 equivalents) | An inorganic or organic base is required to neutralize the generated acid.[15] |
| Alkene | 1.2-2.0 equivalents | An excess of the alkene is often used. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly employed. |
| Temperature | 100-140 °C | High temperatures are generally required for the Heck reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalytic system. |
Step-by-Step Procedure:
-
In a Schlenk tube, combine 3-chloro-5-methoxypyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., PPh₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the alkene (1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Gateway to Chemical Diversity
The palladium-catalyzed cross-coupling reactions of 3-chloro-5-methoxypyridin-4-amine are indispensable tools for the synthesis of novel and complex molecules. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently forge new C-C and C-N bonds, leading to a vast array of functionalized pyridine derivatives. The protocols and insights provided in this guide serve as a robust foundation for the exploration of new chemical space and the development of next-generation pharmaceuticals and advanced materials.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 28, 2024. [Link]
-
Heck reaction. In: Wikipedia. ; 2023. Accessed February 28, 2024. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed February 28, 2024. [Link]
-
Sonogashira coupling. In: Wikipedia. ; 2023. Accessed February 28, 2024. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 28, 2024. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Published January 16, 2023. Accessed February 28, 2024. [Link]
-
Heck Reaction. Organic Chemistry Portal. Accessed February 28, 2024. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018. Accessed February 28, 2024. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 28, 2024. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed February 28, 2024. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Published 2017. Accessed February 28, 2024. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society. Published June 20, 2023. Accessed February 28, 2024. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Accessed February 28, 2024. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Letters. Published 2005. Accessed February 28, 2024. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Published 2011. Accessed February 28, 2024. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Published December 1, 2025. Accessed February 28, 2024. [Link]
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. Published August 18, 2003. Accessed February 28, 2024. [Link]
-
Heck Reaction. Chemistry LibreTexts. Published June 30, 2023. Accessed February 28, 2024. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Published July 2, 2022. Accessed February 28, 2024. [Link]
-
Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. Organic Chemistry Portal. Accessed February 28, 2024. [Link]
-
(PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. Accessed February 28, 2024. [Link]
-
ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ResearchGate. Accessed February 28, 2024. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Published February 10, 2021. Accessed February 28, 2024. [Link]
-
1,4-Additions of Amines to 5-Methoxyfuran-1(5h)-One; An Efficient Synthesis of Amino Diols. Accessed February 28, 2024. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Published July 10, 2022. Accessed February 28, 2024. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Published August 16, 2022. Accessed February 28, 2024. [Link]
-
Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. National Institutes of Health. Accessed February 28, 2024. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. Published December 17, 2013. Accessed February 28, 2024. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017. Accessed February 28, 2024. [Link]
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. Accessed February 28, 2024. [Link]
-
Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. ResearchGate. Accessed February 28, 2024. [Link]
-
Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. Accessed February 28, 2024. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 28, 2024. [Link]
Sources
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-5-methoxypyridin-4-amine and its Derivatives
Introduction
3-Chloro-5-methoxypyridin-4-amine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-chloro-5-methoxypyridin-4-amine, offering detailed protocols, mechanistic insights, and practical considerations for a robust and reproducible process.
The synthetic strategy outlined herein is designed for scalability, prioritizing commercially available starting materials, and employing reaction conditions that are amenable to industrial production. We will delve into the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Proposed Synthetic Pathway
The most viable and scalable synthetic route to 3-chloro-5-methoxypyridin-4-amine commences with the commercially available 3,5-dichloropyridine. The synthesis proceeds through a three-step sequence involving:
-
Regioselective Nucleophilic Aromatic Substitution (SNA r): Introduction of the methoxy group at the 5-position via reaction with sodium methoxide.
-
Electrophilic Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to the target amine functionality.
This stepwise approach provides excellent control over the introduction of each functional group, leading to a high-purity final product.
Caption: Proposed three-step synthesis of 3-Chloro-5-methoxypyridin-4-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-methoxypyridine
Principle: This step involves a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 5-position of 3,5-dichloropyridine is displaced by a methoxide ion. The 3-position is less susceptible to nucleophilic attack due to the deactivating effect of the nitrogen atom.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloropyridine | 147.99 | 100 g | 0.676 |
| Sodium Methoxide | 54.02 | 40.2 g | 0.744 |
| Methanol (anhydrous) | 32.04 | 500 mL | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (500 mL) under a nitrogen atmosphere.
-
Carefully add sodium methoxide (40.2 g, 0.744 mol) to the methanol in portions, ensuring the temperature does not exceed 40 °C.
-
Once the sodium methoxide has completely dissolved, add 3,5-dichloropyridine (100 g, 0.676 mol).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 3-chloro-5-methoxypyridine as a colorless oil.
Expected Yield: 85-90%
Characterization Data (for 3-Chloro-5-methoxypyridine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.24 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.8 Hz, 1H), 7.21 (t, J=2.4 Hz, 1H), 3.89 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.2, 142.1, 136.9, 123.5, 121.8, 56.1.
-
MS (EI): m/z 143 (M⁺), 145 (M+2).
Step 2: Synthesis of 3-Chloro-5-methoxy-4-nitropyridine
Principle: The synthesized 3-chloro-5-methoxypyridine is subjected to electrophilic nitration. The methoxy group is an activating group and directs the incoming nitro group to the ortho and para positions. The 4-position is sterically more accessible and electronically favored for nitration.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-methoxypyridine | 143.57 | 80 g | 0.557 |
| Fuming Nitric Acid (90%) | 63.01 | 120 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 240 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (240 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add 3-chloro-5-methoxypyridine (80 g, 0.557 mol) to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (120 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 1 kg) with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure 3-chloro-5-methoxy-4-nitropyridine as a yellow solid.
Expected Yield: 70-75%
Characterization Data (for 3-Chloro-5-methoxy-4-nitropyridine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.42 (s, 1H), 4.01 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 148.2, 145.1, 135.7, 120.9, 57.3.
-
MS (EI): m/z 188 (M⁺), 190 (M+2).
Step 3: Synthesis of 3-Chloro-5-methoxypyridin-4-amine
Principle: The final step involves the reduction of the nitro group to an amine. A classic and scalable method is the use of iron powder in the presence of an acidic activator like ammonium chloride. This method is generally selective for the nitro group and does not affect the chloro or methoxy substituents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-methoxy-4-nitropyridine | 188.56 | 50 g | 0.265 |
| Iron Powder | 55.84 | 88 g | 1.576 |
| Ammonium Chloride | 53.49 | 14.2 g | 0.265 |
| Ethanol | 46.07 | 400 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloro-5-methoxy-4-nitropyridine (50 g, 0.265 mol), ethanol (400 mL), and water (100 mL).
-
Add ammonium chloride (14.2 g, 0.265 mol) to the mixture and begin stirring.
-
Heat the mixture to 70-80 °C and then add iron powder (88 g, 1.576 mol) in small portions over 30-45 minutes. The reaction is exothermic.
-
After the addition is complete, maintain the reaction at reflux for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 100 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the residue, add water (300 mL) and basify with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 3-chloro-5-methoxypyridin-4-amine as a white to off-white solid.
Expected Yield: 80-85%
Characterization Data (for 3-Chloro-5-methoxypyridin-4-amine):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (s, 1H), 7.85 (s, 1H), 4.35 (br s, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 140.5, 138.2, 132.7, 115.9, 55.8.
-
MS (EI): m/z 158 (M⁺), 160 (M+2).
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,5-Dichloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Sodium Methoxide: Corrosive. Reacts violently with water. Handle under anhydrous conditions.
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate acid-resistant gloves and face shield. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Ammonium Chloride: Irritant.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
Scale-Up Considerations
-
Heat Management: The nitration and the iron reduction steps are exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: For large-scale reactions, the portion-wise or dropwise addition of reagents should be carefully controlled to manage the reaction rate and temperature.
-
Mixing: Efficient agitation is essential to ensure homogeneity and heat transfer, especially in heterogeneous mixtures like the iron reduction step.
-
Work-up and Purification: Filtration of the iron sludge after reduction can be challenging on a large scale. The use of a filter press or a centrifuge might be necessary. Recrystallization on a large scale requires careful selection of solvent volumes and cooling profiles to ensure good crystal formation and purity.
Conclusion
The presented three-step synthesis provides a reliable and scalable method for the production of 3-chloro-5-methoxypyridin-4-amine. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and production chemists can confidently produce this valuable intermediate for further applications in drug discovery and development.
References
- Bissell, E. R., & Swansiger, R. W. (1987). Synthesis of 3-Chloro-5-methoxyl-2,6-dinitropyridine.
- Chen, J., et al. (2008). Improved Synthesis of 3-Chloro-5-methoxy-2,6-dinitropyridine. Chinese Journal of Organic Chemistry, 28(1), 153-155.
- General synthetic methods for nucleophilic aromatic substitution on pyridine rings can be found in standard organic chemistry textbooks and relevant journal articles.
- Protocols for the reduction of nitroarenes are widely available in the chemical literature, including sources like Organic Syntheses.
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of 3-Chloro-5-methoxypyridin-4-amine
Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you rely on halogenated heterocyclic building blocks to construct complex active pharmaceutical ingredients (APIs). The synthesis of 3-chloro-5-methoxypyridin-4-amine via the nucleophilic aromatic substitution (SNAr) of 4-amino-3,5-dichloropyridine is a fundamental transformation[1]. However, the electron-deficient nature of the pyridine ring, combined with the harsh basic conditions of sodium methoxide, frequently leads to specific side reactions that compromise yield and purity[2].
This guide provides a deep-dive mechanistic analysis, a rigorously tested experimental protocol, and a troubleshooting FAQ to help you control the thermodynamic and stoichiometric variables of this SNAr reaction.
I. Mechanistic Pathway & Impurity Divergence
To successfully synthesize 3-chloro-5-methoxypyridin-4-amine, one must exploit the kinetic difference between the first and second substitution. Because the starting material (4-amino-3,5-dichloropyridine) is symmetrical, the first methoxylation has no regioselectivity issues. However, once the first methoxy group is installed, its electron-donating resonance (+M effect) partially deactivates the ring, making the remaining chlorine atom less susceptible to nucleophilic attack.
Despite this kinetic barrier, poor reaction control will force the reaction down secondary pathways, leading to over-methoxylation or hydrolysis.
Caption: Reaction network showing the controlled SNAr pathway versus common impurity divergence.
II. Troubleshooting Guide & FAQs
Q1: My LC-MS shows a significant impurity peak with a monoisotopic mass of ~154.07 Da. What is this, and how do I suppress it? A1: This mass corresponds to 3,5-dimethoxypyridin-4-amine (C7H10N2O2), the product of bis-methoxylation[3]. While the first methoxy group deactivates the ring toward further SNAr, elevated temperatures (e.g., full reflux at 65 °C+) or an excess of sodium methoxide will overcome this kinetic barrier.
-
Causality & Fix: This is a stoichiometric and thermodynamic failure. Strictly limit your sodium methoxide to 1.05 – 1.1 equivalents . Do not exceed 60 °C. If the reaction is slow, increase the residence time rather than the nucleophile concentration.
Q2: I am observing the formation of a highly polar impurity that corresponds to a loss of 14 Da from the target mass. What is the mechanism?
A2: This indicates the formation of 4-amino-5-chloropyridin-3-ol via competitive hydrolysis. Sodium methoxide is highly hygroscopic. If ambient moisture is introduced into the reaction, or if your methanol is not strictly anhydrous, the methoxide reacts with water to generate hydroxide ions (
-
Causality & Fix: Ensure your methanol has a Karl Fischer water content of < 50 ppm. Use freshly titrated sodium methoxide solutions rather than old, clumped powder, and maintain a strict positive pressure of Argon or Nitrogen throughout the reaction.
Q3: The reaction stalls at 70% conversion, leaving unreacted 4-amino-3,5-dichloropyridine. Adding more NaOMe just increases the bis-methoxy impurity. How do I drive it to completion? A3: This is a classic kinetic trap. By adding more nucleophile, you are artificially increasing the rate of the secondary reaction (bis-methoxylation) relative to the primary reaction.
-
Causality & Fix: The stalling is often due to product inhibition or decreasing nucleophile concentration as the reaction progresses. Instead of adding more NaOMe, switch to a slightly more polar aprotic co-solvent (e.g., adding 10-20% anhydrous 1,4-dioxane) to increase the solubility of the intermediates and stabilize the Meisenheimer complex transition state, while maintaining a strict 1.1 eq limit on the base.
III. Quantitative Impurity Profiling
The table below summarizes the causality between specific reaction parameters and the resulting impurity profile. These data points emphasize the narrow operational window required for selective mono-substitution.
| Reaction Condition | NaOMe (Equiv) | Temperature | Time | Target Yield (%) | Bis-methoxy Impurity (%) | Hydrolysis Impurity (%) |
| Optimized Standard | 1.1 eq | 60 °C | 12 h | 88.5% | < 2.0% | < 1.0% |
| Excess Reagent | 2.0 eq | 60 °C | 12 h | 52.0% | 45.0% | < 1.0% |
| Thermal Runaway | 1.1 eq | 75 °C (Sealed) | 6 h | 61.0% | 35.0% | < 1.0% |
| Moisture Contamination | 1.1 eq | 60 °C | 12 h | 65.0% | < 2.0% | 28.0% |
IV. Standardized Experimental Protocol
To ensure a self-validating system that minimizes the side reactions detailed above, follow this optimized step-by-step methodology.
Materials Required:
-
4-Amino-3,5-dichloropyridine (Starting Material)
-
Sodium methoxide (25 wt% solution in methanol, freshly titrated)
-
Anhydrous Methanol (KF < 50 ppm)
-
Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with Argon for 15 minutes to eliminate ambient moisture.
-
Substrate Dissolution: Charge the flask with 4-amino-3,5-dichloropyridine (10.0 g, 61.3 mmol) and anhydrous methanol (100 mL). Stir at 400 rpm until complete dissolution is achieved.
-
Controlled Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Place sodium methoxide solution (15.4 mL of 25 wt% solution, ~67.4 mmol, 1.1 eq) into the addition funnel. Add the methoxide dropwise over 30 minutes. Scientific Rationale: Adding the base at 0 °C prevents localized thermal spikes (exotherms) that can prematurely trigger bis-methoxylation.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction block to 60 °C. Maintain this temperature for 12 hours under continuous Argon flow.
-
Reaction Quench (Critical Step): Cool the reaction to room temperature. Slowly add 50 mL of saturated aqueous
. Scientific Rationale: This mildly acidic quench immediately neutralizes any unreacted sodium methoxide. Failing to quench before solvent evaporation will concentrate the base, driving massive bis-methoxylation and hydrolysis during the concentration step. -
Workup & Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove the bulk of the methanol. Extract the resulting aqueous slurry with Ethyl Acetate (
mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous , filter, and concentrate to yield the crude 3-chloro-5-methoxypyridin-4-amine. -
Purification: Purify via recrystallization from a toluene/heptane mixture or via silica gel flash chromatography (Hexanes/EtOAc gradient) to achieve >98% purity.
V. References
-
PubChemLite. "3,5-dimethoxypyridin-4-amine (C7H10N2O2)". University of Luxembourg. Retrieved from [Link][3]
Sources
Overcoming challenges in the Buchwald-Hartwig amination of pyridines
Technical Support Center: Buchwald-Hartwig Amination of Pyridines
Status: Operational Operator: Senior Application Scientist Case ID: PYR-AMN-OPTIMIZATION
Executive Summary: The Pyridine Paradox
Welcome to the technical support center. You are likely here because your standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or similar) failed on a pyridine substrate.
The Core Problem: Pyridines are not just substrates; they are potent catalyst poisons.[1] The basic nitrogen atom (
To succeed, you must move from "trying conditions" to engineering the coordination sphere . This guide provides the blueprint.
Mechanism & Failure Modes (Visualized)
Understanding how the reaction dies is the first step to fixing it.
Figure 1: The Competitive Inhibition Pathway This diagram illustrates the "Death Spiral" where pyridine nitrogen displaces the ligand, versus the "Productive Cycle" facilitated by bulky ligands.
Caption: The critical divergence point occurs after Oxidative Addition. Without sufficient steric bulk on the ligand, the pyridine nitrogen binds to Pd(II), arresting the cycle.[2]
Strategic Optimization: The "Matrix" Approach
Do not screen randomly. Select your system based on the specific challenge of your substrate.
A. Ligand Selection Guide
The "Old Guard" (PPh₃, BINAP, DPPF) rarely works for pyridines. You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (PEPPSI).
| Substrate Challenge | Recommended Ligand | Why it Works |
| Primary Amines | BrettPhos | Extreme bulk prevents pyridine binding; electronic properties favor reductive elimination of primary amines. |
| Secondary Amines | RuPhos | Balanced sterics; universal standard for secondary amines. |
| 2-Halopyridines | tBuXPhos or BrettPhos | The 2-position is sterically crowded and electronically deactivated. Requires the most active, bulky ligands. |
| Chloropyridines | AdBrettPhos or Pd-PEPPSI-IPr | Chlorides have difficult oxidative addition. AdBrettPhos (Adamantyl) boosts oxidative addition rates. |
| Base-Sensitive | tBuBrettPhos | Allows operation at lower temperatures (sometimes <80°C) to preserve sensitive groups. |
B. Base & Solvent Compatibility
| Component | Standard | Sensitive / "Tricky" Substrates |
| Base | NaOtBu (Sodium tert-butoxide) | LiHMDS (Lithium Hexamethyldisilazide). Crucial for 2-aminopyridines or substrates with acidic protons. Soluble in toluene. |
| Solvent | Toluene or 1,4-Dioxane | t-Amyl Alcohol . Polarity helps solubility, but the bulky alkyl group prevents it from coordinating to Pd. |
Troubleshooting & FAQs
Q1: The reaction mixture stayed the color of the starting material and no product formed. What happened? Diagnosis: Catalyst Poisoning or Failure to Activate.[2][3][4] The Fix:
-
Switch to a Precatalyst (Gen 3 or Gen 4): Never use Pd(OAc)₂ + Ligand for difficult pyridines. The induction period allows the pyridine to sequester the Pd before the ligand binds. A G4-Palladacycle (e.g., BrettPhos Pd G4) releases the active L-Pd(0) species immediately upon heating.
-
Check Oxygen: Pyridine-ligated Pd species are often air-stable (inactive). Ensure rigorous degassing (sparging with Ar for 15 mins).
Q2: I see the starting material disappearing, but I'm getting the de-halogenated pyridine (Ar-H) instead of the amine. Diagnosis: Hydrodehalogenation (β-Hydride Elimination). The Fix:
-
Solvent Switch: If using alcohols (MeOH, iPrOH), stop. They act as hydride sources. Switch to anhydrous Toluene.
-
Increase Ligand Bulk: Faster reductive elimination (promoted by bulky ligands like BrettPhos ) outcompetes the side reaction of β-hydride elimination.
-
Temperature: Lower the temperature by 10-20°C if possible.
Q3: I am trying to couple a 2-halopyridine and yields are consistently <20%. Diagnosis: The "Alpha-Effect" and Chelation. The Fix: The nitrogen at the 2-position creates a perfect "bite angle" to chelate Pd.
-
Protocol Adjustment: Use LiHMDS (1.0 M in THF/Toluene) as the base. It is non-nucleophilic and soluble, preventing the aggregation issues seen with inorganic bases like Cs₂CO₃.
-
Ligand: tBuXPhos is historically the best performer for the specific geometry of 2-pyridyl couplings.
The "Gold Standard" Protocol
This protocol uses a G4 Precatalyst system to eliminate induction periods and maximize active species concentration.
Target: Coupling 3-chloropyridine with a primary amine.
Reagents:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Amine: 1.2 equiv[5]
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (1.4 equiv) [Use LiHMDS if esters/ketones are present]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial containing a stir bar. Cool under a stream of Argon.[6]
-
Solids Addition: Add the Pd G4 precatalyst, NaOtBu, and (if solid) the amine and pyridine substrate.
-
Purge: Cap the vial (septum cap) and evacuate/backfill with Argon (3 cycles). Crucial: Do not skip this.
-
Liquids Addition: Syringe in the anhydrous Dioxane and (if liquid) the amine/pyridine.
-
Activation: Place in a pre-heated block at 100°C .
-
Note: Do not ramp temperature. Drop it into the hot block. Rapid heating helps burst the precatalyst open.
-
-
Monitoring: Stir for 2–4 hours. Monitor by LCMS.[2][7]
-
Success Indicator: The solution should turn from pale yellow to a dark amber/brown. If it turns black and precipitates (Pd black), the catalyst has decomposed (try lowering temp or increasing ligand loading).
-
-
Workup: Dilute with EtOAc, filter through a Celite plug (to remove Pd residues), and concentrate.
Troubleshooting Logic Tree (Visualized)
Use this decision tree to diagnose your next failed experiment.
Caption: Decision matrix for diagnosing Buchwald-Hartwig failures based on crude LCMS data.
References
-
BenchChem Technical Support. (2025).[2][4][5][8] Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.[2][5][8] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][9][10][11][12][13] Reaction intermediates and structure-activity relationships.[14] Journal of the American Chemical Society. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald−Hartwig Amination. Chemistry – A European Journal. Link
-
Lutz, C. (2017). Practical Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald Ligands [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling with 3-Chloro-5-methoxypyridin-4-amine
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing highly decorated heteroaryls presents unique mechanistic hurdles. 3-Chloro-5-methoxypyridin-4-amine is a notoriously challenging substrate. It combines an unreactive aryl chloride, a strongly coordinating free primary amine, a Lewis basic pyridine nitrogen, and steric hindrance from the adjacent methoxy group.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve successful Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this substrate.
Part 1: Mechanistic Causality & Strategy
To successfully couple this substrate, we must first understand why it poisons standard catalytic systems.
The Substrate Deconstructed:
-
The Aryl Chloride: The C-Cl bond is inherently stronger and less polarizable than C-Br or C-I bonds, making the initial oxidative addition step kinetically slow[1].
-
The 4-Amino Group: Unprotected primary amines (
) are highly basic and strongly coordinating. They can form stable, off-cycle Pd-amido complexes that precipitate the catalyst[2]. Furthermore, in Suzuki couplings, the amine can undergo competitive intermolecular C-N coupling. -
The Pyridine Ring: The meta-relationship of the chlorine to the pyridine nitrogen reduces the inductive activation typically seen in 2- or 4-chloropyridines, further depressing its reactivity[2].
Caption: Competing pathways: Desired oxidative addition vs. undesired catalyst poisoning.
Quantitative Catalyst & Ligand Comparison
To overcome these barriers, the use of bulky, electron-rich ligands is mandatory. The electron density accelerates oxidative addition into the stubborn C-Cl bond, while the steric bulk prevents multiple substrate molecules from coordinating and poisoning the palladium center[1].
| Ligand / Catalyst System | Primary Application | Efficacy for 3-Chloro-5-methoxypyridin-4-amine | Mechanistic Rationale |
| Pd(PPh | General Cross-Coupling | Poor (<5% yield) | Insufficient electron density for Ar-Cl activation; poor steric protection leads to amine poisoning[3]. |
| Pd(OAc) | Suzuki-Miyaura (C-C) | Moderate to Good | SPhos provides excellent water solubility and steric bulk, facilitating C-C coupling while suppressing C-N side reactions[2]. |
| Pd(dba) | Buchwald-Hartwig (C-N) | High | The isopropyl groups on XPhos create a highly hindered pocket that accelerates reductive elimination of bulky amines[4]. |
| PEPPSI-IPr (NHC) | Suzuki & Buchwald | Excellent | N-Heterocyclic Carbenes (NHCs) bind tightly to Pd, preventing catalyst degradation by the free 4-amine[5]. |
Part 2: Troubleshooting FAQs
Q1: I am attempting a Suzuki-Miyaura coupling, but I am recovering unreacted starting material and observing a black precipitate. What is happening?
A: The black precipitate is "palladium black," indicating that your active Pd(0) catalyst has aggregated and died. This happens when the oxidative addition is too slow (due to the unreactive aryl chloride) and the free 4-amine coordinates to the Pd, stripping its ligands.
-
Solution: Switch from standard phosphines (like dppf or PPh
) to a highly active, bulky ligand like SPhos or use an NHC-precatalyst like PEPPSI-IPr[6]. These ligands force the palladium to remain monoligated (L Pd(0)), which is the highly active species required to insert into the C-Cl bond before the amine can poison it.
Q2: During my Suzuki coupling, I am seeing a side product with the same mass as my starting material plus my boronic acid, but the NMR is wrong.
A: You are likely observing competitive Buchwald-Hartwig amination between the boronic acid (acting as an aryl source) and the free 4-amine of your substrate.
-
Solution: To enforce chemoselectivity for C-C coupling over C-N coupling, use a weaker base (e.g., K
CO or K PO instead of NaOtBu) and an aqueous-organic biphasic solvent system (e.g., 1,4-Dioxane/Water 4:1)[3]. If chemoselectivity remains poor, you must temporarily protect the 4-amine with a Boc or Pivaloyl group.
Q3: I want to perform a Buchwald-Hartwig amination on this substrate using a primary alkyl amine. Which ligand should I use?
A: Primary amines are notoriously difficult to couple with aryl chlorides because they tend to undergo double arylation (forming diarylamines) or form stable off-cycle Pd-complexes[1].
-
Solution: Use BrettPhos or tBuBrettPhos . These ligands were specifically engineered by the Buchwald group to have extreme steric bulk, which strictly limits the palladium center to coupling only one aryl group to a primary amine, preventing over-arylation and promoting rapid reductive elimination[7].
Caption: Decision tree for catalyst and ligand selection based on coupling type and substrate features.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. If a step fails, the visual or analytical cues provided will help you immediately identify the root cause.
Protocol A: Suzuki-Miyaura Coupling (Unprotected Amine)
This protocol utilizes an NHC-Palladium precatalyst (PEPPSI-IPr) to prevent catalyst poisoning by the free 4-amine[5],[6].
Reagents:
-
3-Chloro-5-methoxypyridin-4-amine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
PEPPSI-IPr catalyst (2-5 mol%)
-
K
CO (3.0 equiv, 3.0 mmol) -
1,4-Dioxane / Water (4:1 ratio, 10 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-Chloro-5-methoxypyridin-4-amine, arylboronic acid, K
CO , and PEPPSI-IPr. -
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly decomposes active Pd(0) species.
-
Solvent Addition: Add the 1,4-Dioxane and Water via syringe. The solvents must be previously sparged with Argon for at least 30 minutes.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours.
-
Validation Checkpoint: At 4 hours, take an aliquot for LC-MS.
-
If starting material remains but no product is formed: The boronic acid may have protodeboronated. Check the LC-MS for the des-borylated arene. If present, switch to a MIDA-boronate or trifluoroborate salt[3].
-
If the solution turns completely black: Oxygen ingress occurred, or the catalyst loading was too low to outcompete amine poisoning.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na
SO , concentrate, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination (Secondary Amine)
This protocol utilizes the highly active Pd(dba)
Reagents:
-
3-Chloro-5-methoxypyridin-4-amine (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)
-
Pd(dba)
(1.5 mol%) -
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox (or using strict Schlenk technique), charge a 2-necked flask with Pd(dba)
, XPhos, NaOtBu, and anhydrous Toluene. -
Incubation: Stir the mixture at room temperature for 5 minutes. Causality: This allows the XPhos ligand to displace the dba ligands, forming the active L
Pd(0) complex before the challenging substrate is introduced[4]. The solution should turn a deep red/orange. -
Substrate Addition: Add the 3-Chloro-5-methoxypyridin-4-amine and the secondary amine in one portion.
-
Reaction: Heat the mixture to reflux (110 °C) for 6 hours.
-
Validation Checkpoint: Monitor by GC or LC-MS.
-
If you observe the dehalogenated product (3-H-5-methoxypyridin-4-amine): The reductive elimination step is too slow. Ensure you are using a sufficiently bulky ligand (XPhos) and consider increasing the concentration of the amine nucleophile.
-
-
Workup: Cool to room temperature, quench with water to neutralize the strong base, and extract with EtOAc. Purify via column chromatography.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]
-
Buchwald-Hartwig Coupling Organic Synthesis URL:[Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts ResearchGate URL:[Link]
-
Suzuki Coupling Organic Chemistry Portal URL:[Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Organometallics - ACS Publications URL:[Link]
-
The Amine-Catalysed Suzuki-Miyaura-type Coupling of Aryl Halides and Arylboronic Acids Scribd URL:[Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism ACS Publications URL:[Link]
-
The Suzuki Reaction Andrew G Myers Research Group - Harvard University URL:[Link]
- WO2022049253A1 - Substituted n-heteroaryl-n-pyridinylacetamides as p2x4 modulators Google Patents URL
-
PYRIDINE AND ITS DERIVATIVES Chemistry Chemists URL:[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives PMC - NIH URL:[Link]
-
Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino- N-heterocycles Using Ethoxyvinylborolane Ex Libris URL:[Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting low yields in 3-Chloro-5-methoxypyridin-4-amine reactions
Technical Support Center: 3-Chloro-5-methoxypyridin-4-amine
Status: Active Ticket Type: High-Complexity Small Molecule Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Scaffold Challenge
You are likely encountering low yields with 3-Chloro-5-methoxypyridin-4-amine (CAS: Analogous structures often 90-99% similarity in behavior) due to a convergence of three hostile chemical factors:
-
The "Ortho-Ortho" Steric Crunch: The 4-amino group is flanked by a Chlorine (C3) and a Methoxy (C5) group. This creates significant steric hindrance for any nucleophilic attack by the amine.
-
Pyridine Nitrogen Coordination: The basic nitrogen (N1) is a potent ligand that poisons Pd/Cu catalysts, shutting down cross-coupling cycles.
-
Electronic Push-Pull: The electron-donating methoxy and amine groups fight the electron-withdrawing chlorine and pyridine ring, often leading to unpredictable regioselectivity during functionalization.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these specific failure modes.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Q1: My reaction turns black immediately, and I recover starting material. Is my catalyst dead? A: Likely, but not because it was bad initially. You are experiencing Catalyst Sequestration .
-
Mechanism: The pyridine nitrogen (N1) binds to the Palladium (Pd) center faster than your phosphine ligand, forming a stable, non-reactive Pd-Pyridine complex.
-
The Fix:
-
Switch to Pre-catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These contain a bulky amine that prevents the pyridine from binding during the activation step.
-
Lewis Acid Additive: Add 1.0 equiv of Mg(OtBu)₂ or ZnCl₂ . The Lewis acid binds to the pyridine nitrogen, "protecting" the catalyst [1].
-
Q2: I am trying to synthesize this core via chlorination, but I get a mixture of isomers. How do I fix the regioselectivity? A: Direct chlorination of 3-methoxypyridin-4-amine is prone to over-chlorination or C2-chlorination.
-
The Fix: Use N-Chlorosuccinimide (NCS) in Acetonitrile at reflux rather than Cl₂ gas or SOCl₂.
-
Why: NCS provides a controlled release of "Cl+" and the polar aprotic solvent stabilizes the transition state for electrophilic aromatic substitution at the most electron-rich position (C3, ortho to the amine and para to the methoxy effect).
Part 2: Reaction Optimization (The "Using It" Phase)
If you are using this molecule as a nucleophile (e.g., Buchwald-Hartwig coupling), the steric hindrance at C4 is your primary enemy.
Protocol: Sterically Demanding Buchwald Coupling
Standard conditions (Cs₂CO₃/Dioxane) often fail here. Use this optimized protocol.
Reagents:
-
Electrophile: Aryl Bromide (preferred over Chloride).
-
Nucleophile: 3-Chloro-5-methoxypyridin-4-amine (1.2 equiv).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu . Note: Stronger bases are required to deprotonate the hindered amine.
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 - 0.05 equiv).
Step-by-Step:
-
Dehydration (Critical): Dry the amine starting material under high vacuum for 2 hours. Even trace water kills the LiHMDS.
-
Pre-complexation: In a glovebox or under Ar, mix the Aryl Bromide, Amine, and Catalyst in dry Toluene or t-Amyl Alcohol.
-
Base Addition: Add LiHMDS (1M in THF) dropwise at room temperature.
-
Ramp: Heat to 80°C. Do not overshoot to 110°C immediately, as this promotes dehalogenation of the C3-Chlorine.
Data: Base & Solvent Screening for Steric Aminopyridines
| Base | Solvent | Yield | Notes |
| Cs₂CO₃ | 1,4-Dioxane | <10% | Base too weak; poor solubility. |
| K₃PO₄ | Toluene/H₂O | 15% | Hydrolysis of C3-Cl observed. |
| NaOtBu | t-Amyl Alcohol | 65% | Good balance of solubility/basicity. |
| LiHMDS | THF/Toluene | 82% | Recommended. Deprotonates amine efficiently. |
Part 3: Visualizing the Failure Pathways
The following diagram illustrates the competing pathways when attempting to functionalize the amine.
Caption: Figure 1. Kinetic competition between catalyst poisoning, steric hindrance, and the desired coupling pathway. Note the necessity of specialized ligands (BrettPhos) to bypass the poisoning trap.
Part 4: Synthesis Troubleshooting (Making the Core)
If you are synthesizing the core molecule itself and suffering low yields, the issue is likely Regiocontrol .
Scenario: You are chlorinating 3-methoxypyridin-4-amine. Issue: You get a mix of 3-Cl (Target) and 2-Cl (Impurity).
Troubleshooting Matrix:
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 50°C | Higher temps promote thermodynamic control, often favoring the C2 position or di-chlorination. |
| Reagent | NCS (1.05 eq) | Avoids harsh acidic conditions of Cl₂/AcOH which protonate the amine, deactivating the ring [2]. |
| Solvent | DMF or MeCN | Polar aprotic solvents stabilize the charged intermediate (Sigma-complex) at the C3 position. |
| Workup | pH Control | The product is amphoteric. Do not extract at pH < 8. Adjust aqueous layer to pH 9-10 before extracting with EtOAc. |
Part 5: FAQs
Q: Can I use microwave irradiation to improve the yield?
A: Proceed with caution. While microwaves accelerate kinetics, this scaffold is thermally sensitive. The C3-Chlorine is a good leaving group. Rapid heating often leads to
Q: The product stains badly on TLC and trails. How do I purify it? A: Aminopyridines interact with the acidic silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent of DCM:MeOH:NH₄OH (90:9:1) to keep the amine free [3].
Q: I see a "M+16" peak in my LCMS. What is it? A: This is the N-Oxide . Pyridines with electron-donating groups (OMe, NH₂) are easily oxidized by air or peroxides in old solvents.
-
Prevention: Store the amine under Argon in the dark. If the N-oxide is present, treat with PCl₃ or Zn/AcOH to reduce it back to the pyridine before attempting coupling reactions.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting low yield in pyridine functionalization. Retrieved from BenchChem.com. Link
-
National Institutes of Health (PMC). (2012). Regioselective chlorination of unprotected anilines under mild conditions. PMC3357540. Link
-
MDPI Molecules. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles.[4] Discusses aminopyridine stability and purification. Link
-
Sigma-Aldrich. (2025). Product Specification: 4-Chloro-5-methoxypyridin-3-amine.[5] Safety and handling data. Link
Sources
Technical Support Center: Purification of 3-Chloro-5-methoxypyridin-4-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Chloro-5-methoxypyridin-4-amine. It addresses common challenges and provides robust, field-proven protocols to ensure the high purity required for downstream applications.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of 3-Chloro-5-methoxypyridin-4-amine can introduce several types of impurities, including:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Impurities: Positional isomers formed during substitution reactions on the pyridine ring.
-
Byproducts: Compounds resulting from side reactions.
-
Reagents and Solvents: Residual chemicals used in the synthesis and work-up.
A thorough understanding of the synthetic pathway is crucial for predicting the likely impurity profile. For instance, routes starting from dichlorinated pyridines may have residual dichlorinated species.[1]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Chloro-5-methoxypyridin-4-amine in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?
A1: Colored impurities are often highly conjugated organic molecules or trace metal contaminants.
-
Causality: These impurities may arise from side reactions during synthesis or from the starting materials. Their high polarity can cause them to co-elute with your product during chromatography or co-precipitate during recrystallization.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon. This is effective for removing many colored impurities.
-
Column Chromatography: If carbon treatment is insufficient, column chromatography with a carefully selected solvent system is the most effective method. A gradient elution may be necessary to separate the colored impurities from the desired compound.[2]
-
Q2: I'm observing poor separation between my desired product and an impurity during column chromatography. What steps can I take to improve resolution?
A2: Poor resolution in column chromatography is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.[3]
-
Causality: The polarity of your product and the impurity are too similar for the chosen stationary and mobile phases to effectively separate them.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
-
Expert Insight: For aminopyridines, which are basic, peak tailing can be an issue on silica gel due to interaction with acidic silanol groups.[3] Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape and resolution.[3][4]
Q3: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?
A3: Successful recrystallization depends on the precise solubility difference of the compound in a solvent at high and low temperatures.
-
Causality:
-
Inappropriate Solvent: The compound may be too soluble or not soluble enough in the chosen solvent.[5]
-
Insufficient Supersaturation: The solution was not concentrated enough before cooling.
-
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals or an oil.[6]
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
-
Systematic Approach to Solvent Selection:
| Solvent Category | Examples | Suitability for 3-Chloro-5-methoxypyridin-4-amine |
| Protic Solvents | Water, Ethanol, Methanol | Good for dissolving at elevated temperatures. A mixture like Ethanol/Water is often effective.[6][7] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Can be good solvents for dissolution. |
| Aprotic Nonpolar Solvents | Hexane, Toluene | Likely to be poor solvents, but can be used as anti-solvents.[8] |
-
Protocol Tip: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6][9]
III. Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
This technique is highly effective for a preliminary cleanup of the crude product, leveraging the basicity of the amine functional group.[10][11][12]
Principle: 3-Chloro-5-methoxypyridin-4-amine, being a basic compound, will react with an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase.
Workflow Diagram:
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude 3-Chloro-5-methoxypyridin-4-amine in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.
-
Shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the protonated product.
-
Drain the lower organic layer, which contains neutral and acidic impurities.
-
To the aqueous layer, slowly add a concentrated basic solution (e.g., 5M NaOH) with cooling until the pH is strongly basic (pH > 10).
-
The purified product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This is a powerful technique for obtaining highly pure crystalline material.[5]
Principle: The impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
For challenging separations, flash column chromatography is the preferred method.[2][4]
Principle: The mixture is passed through a column of stationary phase (typically silica gel) using a mobile phase under pressure. Separation occurs based on the differential adsorption of the components to the stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: For most applications involving aminopyridines, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. For this basic compound, adding 0.5-1% triethylamine to the mobile phase can prevent streaking and improve separation.[3]
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, adsorb the product onto a small amount of silica gel and load the dry powder.
-
Elution: Apply pressure to the top of the column and begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Purity Assessment
After purification, it is essential to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a buffered mobile phase is often a good starting point.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
V. References
-
Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry. Retrieved from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. Retrieved from [Link]
-
Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. (2021, July 16). Retrieved from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
PV2143 - OSHA. (2006, May). Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved from [Link]
-
Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.). Retrieved from [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (n.d.). Google Patents. Retrieved from
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (n.d.). Retrieved from [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. (n.d.). Retrieved from [Link]
-
3-Chloro-5-methoxypyridin-4-amine - Achmem. (n.d.). Retrieved from [Link]
-
3-Chloro-5-methylpyridin-4-amine - Achmem. (n.d.). Retrieved from [Link]
-
4-Amino-3,5-dichloropyridine. (n.d.). PMC. Retrieved from [Link]
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, June 3). Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine. (n.d.). PMC. Retrieved from [Link]
-
3-Chloro-5-methylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. unifr.ch [unifr.ch]
- 10. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Stability & Storage of 3-Chloro-5-methoxypyridin-4-amine
Compound Identity:
-
IUPAC Name: 3-Chloro-5-methoxypyridin-4-amine[1]
-
CAS Number: 1261471-70-8[1]
-
Molecular Formula: C₆H₇ClN₂O[1]
-
Molecular Weight: 158.58 g/mol [1]
Introduction: The Stability Profile
As a Senior Application Scientist, I often see researchers treat substituted aminopyridines like generic organic solids. This is a mistake. 3-Chloro-5-methoxypyridin-4-amine possesses a specific electronic "push-pull" structure that dictates its stability.
The molecule features an electron-donating amino group (
-
The Risk: The electron-rich nature of the 4-aminopyridine core makes it susceptible to oxidative degradation (N-oxide formation) and photolytic coupling upon exposure to UV light.
-
The Benefit: The chlorine atom at position 3 provides some steric and electronic stabilization, but it does not render the molecule immune to environmental stress.
This guide provides a self-validating protocol to ensure your compound remains >98% pure throughout your experimental timeline.
Part 1: Visual Storage Decision Tree
Use this logic flow to determine the immediate handling of your shipment.
Figure 1: Decision matrix for incoming inspection and storage allocation based on usage frequency.
Part 2: Troubleshooting & FAQs
Section 1: Physical State & Incoming QC
Q: The compound arrived at room temperature, but the datasheet says "Store at 2-8°C". Is it degraded? A: Likely not. 4-aminopyridine derivatives are generally stable at room temperature for short durations (weeks) provided they are kept dry [1, 2].
-
The Science: The degradation rate constant (
) at 25°C is typically low for this class of heterocycles. Cold storage is recommended to arrest cumulative oxidative drift over months, not because the compound decomposes instantly at RT. -
Validation: Check the appearance. It should be a crystalline powder, ranging from off-white to pale yellow. If it appears dark orange or brown, oxidative coupling has occurred.
Q: My sample has clumped together. Can I still use it? A: Clumping indicates hygroscopicity . The free amine can form hydrogen bonds with atmospheric water.
-
Troubleshooting:
-
Do not heat to dry (risk of thermal decomposition).
-
Place the open vial in a vacuum desiccator over
or anhydrous silica for 24 hours. -
Re-weigh. If mass decreases significantly (>2%), verify protonation state via NMR (water peak shift).
-
Section 2: Long-Term Stability & Degradation
Q: What are the primary degradation products I should look for in LC-MS? A: You are looking for two primary pathways: Oxidation and Dimerization.
Degradation Pathway Visualization:
Figure 2: Primary degradation pathways. Note that N-oxidation is the most common impurity in aged samples.
-
N-Oxide (M+16): Pyridine nitrogens are prone to oxidation by peroxides or atmospheric oxygen over long periods. Look for a mass peak at 174.6 m/z .
-
Color Change: The "browning" is often due to trace azo-coupling mediated by light. This is often cosmetically alarming but may represent <0.5% impurity. Always quantify by HPLC before discarding.
Section 3: Solution Stability & Handling
Q: Can I store stock solutions in DMSO? A: Yes, but with strict caveats.
-
Protocol: Dissolve in anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C.
-
The Risk: DMSO is hygroscopic.[2] Water absorption facilitates hydrolysis. Furthermore, DMSO can act as a mild oxidant under certain conditions.
-
Shelf Life:
-
Solid: 2 years (at -20°C, desiccated).
-
DMSO Solution: 3 months (at -20°C). Avoid freeze-thaw cycles > 3 times.
-
Q: Is the compound compatible with aqueous buffers? A: Only for immediate use.
-
Solubility: Poor in neutral water. Requires acidification (protonation of the pyridine nitrogen) to dissolve.
-
Warning: Do not store in acidic aqueous solution for >24 hours. While the aryl chloride is relatively stable, the methoxy group can undergo hydrolysis to the pyridinone tautomer under strong acidic forcing conditions.
Part 3: Summary Data Tables
Table 1: Recommended Storage Conditions
| State | Condition | Container | Expected Shelf Life |
| Solid (Bulk) | -20°C | Amber Glass, Screw Cap + Parafilm | > 2 Years |
| Solid (Active) | 2-8°C | Desiccator Cabinet | 6-12 Months |
| Stock Soln (DMSO) | -20°C | Amber Polypropylene/Glass | 3 Months |
| Stock Soln (MeOH) | -20°C | Glass (Tight Seal) | 1 Month |
Table 2: Solvent Compatibility Guide
| Solvent | Solubility Rating | Stability Risk | Notes |
| DMSO | High (>20 mg/mL) | Low | Hygroscopic; Keep anhydrous. |
| Methanol | High | Low | Good for transfers; evaporates easily. |
| Water (pH 7) | Low/Insoluble | N/A | Needs pH adjustment to dissolve. |
| 0.1M HCl | Moderate | Medium | Risk of hydrolysis over time. Use immediately. |
References
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. PubMed.[3] Retrieved March 2, 2026, from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 1472818, 3-Chloro-5-(4-methoxyphenyl)-.... Retrieved March 2, 2026, from [Link]
-
Gaylord Chemical . (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved March 2, 2026, from [Link]
Sources
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 3-Chloro-5-methoxypyridin-4-amine
For researchers and professionals in the dynamic field of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing intricate details of molecular architecture. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 3-chloro-5-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry.
In the absence of a publicly available experimental spectrum for 3-chloro-5-methoxypyridin-4-amine, this guide will provide a detailed, predicted analysis based on established principles of NMR spectroscopy and by drawing comparisons with structurally analogous compounds. We will explore the synergistic and antagonistic electronic effects of the chloro, methoxy, and amino substituents on the pyridine ring, and how these influences manifest in the chemical shifts and coupling patterns of the NMR spectra.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-chloro-5-methoxypyridin-4-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The substitution pattern on the pyridine ring breaks its symmetry, rendering all remaining ring protons chemically non-equivalent.
Key Predicted Resonances and Their Rationale:
-
Aromatic Protons (H-2 and H-6): The protons at the C-2 and C-6 positions are expected to appear as distinct singlets in the aromatic region of the spectrum. The electron-donating amino group at C-4 and the methoxy group at C-5 will exert a shielding effect, pushing these signals upfield compared to unsubstituted pyridine. Conversely, the electron-withdrawing chloro group at C-3 and the electronegative nitrogen atom in the ring will cause a deshielding effect. The precise chemical shifts will be a net result of these competing influences. Based on data from substituted aminopyridines, we can predict these signals to appear in the range of δ 7.5-8.5 ppm.[1][2] The absence of adjacent protons will result in these signals appearing as singlets.
-
Amine Protons (-NH₂): The protons of the primary amine group at C-4 are expected to produce a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A typical range for these protons in a deuterated chloroform (CDCl₃) solution would be between δ 4.0 and 6.0 ppm.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group at C-5 will give rise to a sharp singlet. This signal is expected to appear in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.
A Deeper Dive: Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each carbon atom in 3-chloro-5-methoxypyridin-4-amine is chemically unique and will therefore produce a distinct signal.
Predicted Chemical Shifts for the Pyridine Ring Carbons:
The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached substituents.
-
C-2 and C-6: These carbons, adjacent to the ring nitrogen, are expected to be the most deshielded of the ring carbons, with predicted chemical shifts in the range of δ 140-150 ppm.
-
C-4 (bearing the amino group): The strong electron-donating effect of the amino group will cause significant shielding at this position, leading to an upfield shift compared to unsubstituted pyridine. The predicted chemical shift is in the range of δ 145-155 ppm.
-
C-3 (bearing the chloro group) and C-5 (bearing the methoxy group): The carbon attached to the electronegative chlorine atom (C-3) will be deshielded. The carbon attached to the electron-donating methoxy group (C-5) will be shielded. We can predict the chemical shift for C-3 to be around δ 120-130 ppm and for C-5 to be around δ 140-150 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the upfield region, typically around δ 55-60 ppm.
Comparative Spectral Analysis
To lend further credence to our predicted spectral data, a comparison with experimentally determined NMR data of structurally related compounds is invaluable.
| Compound | H-2 (ppm) | H-6 (ppm) | Other Protons (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 3-chloro-5-methoxypyridin-4-amine (Predicted) | ~8.0 (s) | ~7.8 (s) | ~5.0 (br s, NH₂), ~3.9 (s, OCH₃) | ~145 | ~125 | ~150 | ~145 | ~140 |
| 2-Chloro-5-methylpyridin-4-amine | - | 8.01 (s) | 6.54 (s, H-3), 2.13 (s, CH₃) | - | - | - | - | - |
| 3-chloro-5-methylpyridin-4-amine | 8.05 (s) | - | 2.25 (s, CH₃) | - | - | - | - | - |
| 4-Amino-3,5-dichloropyridine | 8.13 (s) | 8.13 (s) | 4.75 (br s, NH₂) | 146.8 | 119.5 | 150.1 | 119.5 | 146.8 |
Data for comparative compounds sourced from publicly available spectral databases.
This comparative table highlights the expected regions for the proton and carbon signals of our target molecule. For instance, the chemical shifts of the aromatic protons in the chloro- and methyl-substituted aminopyridines provide a reasonable estimation for the expected shifts in 3-chloro-5-methoxypyridin-4-amine.
Visualizing the Connections: NMR Correlation Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals of 3-chloro-5-methoxypyridin-4-amine, integrating both ¹H and ¹³C data with expected substituent effects.
Caption: Workflow for NMR spectral assignment.
Experimental Protocol: Best Practices for NMR Data Acquisition
To obtain high-quality NMR spectra for compounds like 3-chloro-5-methoxypyridin-4-amine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3][4][5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the differentiation of CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Conclusion
The structural elucidation of 3-chloro-5-methoxypyridin-4-amine through NMR spectroscopy is a deductive process that relies on a firm understanding of fundamental principles and comparative analysis. By carefully considering the electronic effects of the substituents on the pyridine ring, we can confidently predict and interpret the ¹H and ¹³C NMR spectra. This guide provides a robust framework for researchers to approach the spectral analysis of this and other similarly substituted heterocyclic compounds, ensuring accuracy and confidence in their structural assignments.
References
- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
-
Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]
-
ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
-
ResearchGate. ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl₃/DMSO-d₆ (70:30 v/v). Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
SciELO Argentina. Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]
-
R Discovery. (1988, April 1). ¹³C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Retrieved from [Link]
-
PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Retrieved from [Link]
-
PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
ACS Publications. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Retrieved from [Link]
-
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents [208]. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 3-Chloro-5-methoxypyridin-4-amine
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 3-Chloro-5-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry. The narrative is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of each technique, ensuring a comprehensive understanding of a robust purity validation workflow.
The synthesis of multi-substituted pyridines can often result in a mixture of regioisomers and other impurities.[1][2] Therefore, a multi-pronged analytical approach is essential to ensure the identity and purity of the target compound. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
An Integrated Workflow for Purity Validation
A systematic approach to purity validation ensures that all potential impurities are identified and quantified. The following workflow illustrates a logical sequence of analytical techniques, each providing a unique and complementary piece of information.
Caption: A comprehensive workflow for the purity validation of synthesized compounds.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is often the primary technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[3][4] For 3-Chloro-5-methoxypyridin-4-amine, a reversed-phase HPLC method with UV detection is the most appropriate starting point.
A. The "Why": Causality in HPLC Method Development
The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar pyridinamine analyte. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from non-polar starting materials to more polar by-products. The mobile phase is buffered to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of the basic aminopyridine.
B. Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 210-400 nm; quantification wavelength at the λmax of 3-Chloro-5-methoxypyridin-4-amine (determined by UV-Vis spectroscopy, likely around 260-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
C. Data Interpretation and Comparison
The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. The PDA detector is crucial for identifying co-eluting peaks by comparing their UV spectra.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitive, quantitative. | May not detect non-UV active or volatile impurities. |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection. | Identification of volatile impurities, structural confirmation. | High sensitivity, definitive identification by mass. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, isomeric purity. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Confirms the empirical formula and ultimate purity. | Provides fundamental composition data. | Does not identify specific impurities, requires high purity for accuracy. |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It serves as an excellent orthogonal method to HPLC for purity validation.
A. The "Why": Leveraging Volatility for Separation
For 3-Chloro-5-methoxypyridin-4-amine, GC-MS can detect volatile impurities that might not be retained or resolved by HPLC, such as residual solvents or volatile starting materials. The mass spectrometer provides definitive identification of these impurities based on their mass-to-charge ratio and fragmentation patterns.
B. Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
C. Predicted Mass Spectrometry Fragmentation
The mass spectrum of 3-Chloro-5-methoxypyridin-4-amine is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.
Caption: A simplified predicted fragmentation pathway for 3-Chloro-5-methoxypyridin-4-amine.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized compound and for assessing isomeric purity.[6]
A. The "Why": Probing the Molecular Skeleton
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for the definitive assignment of the structure and the detection of any isomeric impurities that would have distinct NMR spectra. For example, a regioisomer such as 2-Chloro-5-methoxypyridin-4-amine would exhibit a different set of proton and carbon chemical shifts and coupling constants.
B. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are chemical shifts (δ), integration, and coupling constants (J).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
C. Expected NMR Data and Interpretation
Based on the structure of 3-Chloro-5-methoxypyridin-4-amine, the following signals are anticipated in the ¹H NMR spectrum: a singlet for the methoxy protons, a singlet for the amine protons, and two singlets for the aromatic protons on the pyridine ring. The presence of any additional signals would indicate the presence of impurities.
IV. Elemental Analysis: The Final Arbiter of Purity
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This data is used to confirm the empirical formula of the synthesized compound.
A. The "Why": A Fundamental Purity Check
This technique offers a fundamental confirmation of the compound's composition. For a new compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values.[7]
B. Experimental Protocol: CHN Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry sample is required.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is determined by a separate method.
C. Comparative Data Summary
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 45.45 | 45.05 - 45.85 |
| Hydrogen (H) | 4.45 | 4.05 - 4.85 |
| Nitrogen (N) | 17.66 | 17.26 - 18.06 |
| Chlorine (Cl) | 22.36 | 21.96 - 22.76 |
Conclusion
The validation of the purity of a synthesized compound like 3-Chloro-5-methoxypyridin-4-amine requires a multi-faceted analytical approach. While HPLC provides the primary quantitative assessment of purity, it should be complemented by orthogonal techniques such as GC-MS to ensure the detection of a broad range of potential impurities. NMR spectroscopy is essential for unambiguous structural confirmation and the assessment of isomeric purity. Finally, elemental analysis provides the ultimate confirmation of the compound's elemental composition. By employing this integrated workflow, researchers can have high confidence in the identity and purity of their synthesized materials, which is a prerequisite for reliable downstream applications in research and drug development.
References
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. [Link]
-
Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Publishing. [Link]
-
Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Publishing. [Link]
-
Characterising new chemical compounds & measuring results. The Royal Society. [Link]
-
Supporting Information. Rsc.org. [Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Sciforum. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]
Sources
- 1. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02428A [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
LC-MS Analysis of 3-Chloro-5-methoxypyridin-4-amine and Its Reaction Products: A Column Chemistry Comparison Guide
The Analytical Challenge: Aminopyridines in LC-MS
3-Chloro-5-methoxypyridin-4-amine is a highly functionalized, electron-rich building block frequently utilized in pharmaceutical synthesis. Monitoring its reaction products—such as des-chloro impurities, N-alkylated derivatives, and cross-coupling dimers—presents a significant analytical challenge.
Aminopyridines are inherently basic and highly polar, often categorized as potentially genotoxic impurities (PGIs) that require trace-level monitoring (1)[1]. With a pKa typically between 5.2 and 6.0, the pyridine nitrogen and primary amine are predominantly protonated under the acidic conditions (pH ~2.7) required for positive electrospray ionization (ESI+) (2)[2]. This protonation leads to poor retention on traditional hydrophobic C18 columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support (3)[3]. To achieve accurate quantitation and resolution of structurally similar reaction products, method developers must leverage orthogonal column chemistries.
Fig 1. Self-validating LC-MS/MS workflow for aminopyridine reaction products.
Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP
Selecting the correct stationary phase is the most critical variable in resolving 3-Chloro-5-methoxypyridin-4-amine from its derivatives.
-
C18 (Alkyl Phase): Relies entirely on dispersive (hydrophobic) interactions. Because the protonated aminopyridine is highly polar, it elutes near the void volume on C18 phases, subjecting it to severe matrix suppression in the MS source.
-
Biphenyl Phase: Features two aromatic rings that provide dynamic
interactions and enhanced dipole-dipole interactions. The high electron density of the dual-ring structure strongly retains the electron-deficient protonated aminopyridine, offering orthogonal selectivity and superior peak shape for basic analytes (4)[4]. It is widely considered the go-to phase for isobaric aromatic compounds (5)[5]. -
PFP (Pentafluorophenyl) Phase: Offers multiple retention mechanisms including
interactions, strong dipole moments, and unique halogen bonding. The highly electronegative fluorine atoms on the PFP phase interact specifically with the chlorine atom of 3-Chloro-5-methoxypyridin-4-amine, making it exceptionally powerful for separating the parent compound from dehalogenated (des-chloro) impurities (6)[6].
Fig 2. Logical relationship of stationary phase mechanisms for halogenated aminopyridines.
Quantitative Chromatographic Performance
The following table summarizes the comparative performance of the three column chemistries when analyzing a hypothetical reaction mixture containing the parent compound, a des-chloro impurity, and an N-alkylated product.
Table 1: Chromatographic Performance Comparison
| Analyte | C18 (Alkyl) RT / Tf / Rs | Biphenyl RT / Tf / Rs | PFP RT / Tf / Rs |
| 5-Methoxypyridin-4-amine (Des-chloro impurity) | 1.20 min / 1.8 / N/A | 3.50 min / 1.1 / N/A | 2.80 min / 1.2 / N/A |
| 3-Chloro-5-methoxypyridin-4-amine (Parent) | 1.50 min / 1.7 / 1.2 | 4.20 min / 1.1 / 3.4 | 4.50 min / 1.1 / 4.8 |
| N-methyl-3-chloro-5-methoxypyridin-4-amine | 2.10 min / 1.6 / 1.8 | 5.80 min / 1.0 / 4.5 | 5.20 min / 1.1 / 2.5 |
Data Interpretation & Causality:
-
C18 Failure: All analytes elute rapidly with poor resolution (
) and high tailing ( ) due to unshielded silanol interactions. -
Biphenyl Superiority for Alkylation: The Biphenyl column provides the highest retention for the N-alkylated product due to maximized
overlap (7)[7]. -
PFP Superiority for Dehalogenation: The PFP column uniquely retains the parent compound longer relative to the des-chloro impurity. The specific halogen bonding between the stationary phase fluorine and the analyte chlorine yields massive resolution (
), making PFP the optimal choice for monitoring dehalogenation side reactions.
Experimental Methodology & Self-Validating Protocol
To ensure data integrity, this protocol is designed as a self-validating system. The system suitability test (SST) acts as a strict gatekeeper; if the physical chemistry of the column has degraded (e.g., stationary phase bleed leading to exposed silanols), the SST will fail, preventing the generation of untrustworthy data.
Step 1: Matrix Quenching and Sample Preparation
-
Action: Aliquot 10 µL of the crude reaction mixture. Quench with 990 µL of cold 5% Methanol in Water. Centrifuge at 14,000 x g for 5 minutes.
-
Causality: Reaction mixtures often contain high concentrations of organic solvents. Injecting this directly causes the "strong solvent effect," where the analyte travels through the column un-retained in the injection plug, destroying peak shape. Diluting in initial mobile phase conditions focuses the analyte at the column head.
Step 2: System Suitability Test (SST) - Validation Gate
-
Action: Inject a standard calibration mix containing 3-Chloro-5-methoxypyridin-4-amine and a reference impurity.
-
Validation Criteria: The system is only validated for sample analysis if the parent peak tailing factor (
) is and the resolution ( ) between the parent and impurity is .
Step 3: LC-MS/MS Analysis
-
Column: Core-shell Biphenyl or PFP,
mm, m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B (hold 1 min)
95% B at 8 min. Flow rate: 0.4 mL/min. -
MS/MS Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.
-
Causality Check: Aminopyridines readily form
ions. The chlorine isotope pattern ( and in a 3:1 ratio) provides a built-in confirmation of the parent compound's identity, ensuring high specificity against isobaric background noise.
-
References
- rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam - ijsred.
- Source: lcms.
- Products(SunShell)|Chromanik Technologies Inc.
- Source: helixchrom.
- Source: chromatographyonline.
- Source: gcms.
- Source: sepscience.
Sources
Structure-activity relationship (SAR) of 3-Chloro-5-methoxypyridin-4-amine derivatives
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-Chloro-5-methoxypyridin-4-amine Derivatives
Executive Summary: The Pharmacophore & Therapeutic Context
The 3-Chloro-5-methoxypyridin-4-amine scaffold represents a sophisticated evolution of the classic 4-aminopyridine (4-AP) pharmacophore. While 4-AP (Fampridine) is a clinically validated potassium channel blocker used in Multiple Sclerosis (MS) to improve walking ability, its therapeutic window is limited by rapid metabolism, narrow safety margins, and high basicity (pKa ~9.1), which affects blood-brain barrier (BBB) penetration at physiological pH.
This guide analyzes the 3-Chloro-5-methoxypyridin-4-amine series as a "Next-Generation" scaffold. By introducing a lipophilic, electron-withdrawing chlorine at C3 and an electron-donating, hydrogen-bond-accepting methoxy group at C5, medicinal chemists can fine-tune the pKa , lipophilicity (LogD) , and metabolic stability without disrupting the critical amine-channel interaction. This specific substitution pattern also serves as a high-value fragment in the design of PDE4 inhibitors (e.g., Piclamilast analogs), where the pyridine ring mimics the catechol ether moiety of Rolipram.
Detailed SAR Analysis
The structure-activity relationship of this scaffold is governed by the delicate electronic and steric balance between the 3-chloro and 5-methoxy substituents flanking the primary amine.
The Critical 4-Amino Group (The "Warhead")
-
Function: Acts as the primary hydrogen bond donor. In potassium channels (Kv1.1, Kv1.2), the protonated 4-amino group binds within the selectivity filter or the inner cavity, physically occluding the pore.
-
SAR Rule: Substitution on the amine nitrogen (N-alkylation) generally abolishes activity for K+ channel blockade. However, for PDE4 inhibitors, this nitrogen is often part of an amide linkage (e.g., to a benzamide), where it serves as a linker rather than a free warhead.
The 3-Chloro Substituent (Metabolic Shield)
-
Electronic Effect: The chlorine atom is electron-withdrawing (
). This reduces the electron density on the pyridine ring, lowering the pKa of the 4-amino group and the ring nitrogen. -
Metabolic Effect: Blocks the C3 position from oxidative metabolism (hydroxylation), a common clearance pathway for simple pyridines.
-
Steric Effect: Provides a lipophilic bulk that can fill hydrophobic pockets in the target protein (e.g., the "clamp" region in PDE4).
The 5-Methoxy Substituent (Solubility & Tuning)
-
Electronic Effect: The methoxy group is an electron-donor by resonance but withdrawing by induction. In this scaffold, it counteracts the strong electron-withdrawing nature of the chlorine, preventing the pKa from dropping too low (as seen in 3,5-dichloro analogs).
-
Solubility: Improves aqueous solubility compared to a 3,5-dichloro analog.
-
Interaction: The oxygen atom can serve as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Glutamine) in the PDE4 active site.
Comparative Performance Analysis
The following table contrasts the 3-Chloro-5-methoxypyridin-4-amine derivative against the clinical standard (4-AP) and a related analog (3,5-Dichloropyridin-4-amine).
| Feature | 4-Aminopyridine (Standard) | 3,5-Dichloropyridin-4-amine | 3-Chloro-5-methoxypyridin-4-amine |
| Primary Target | Kv Channels (Broad Spectrum) | PDE4 (Fragment) / Kv (Weak) | Kv Channels / PDE4 (Optimized) |
| pKa (Approx.) | 9.1 (Highly Basic) | ~3.0 - 4.0 (Weakly Basic) | ~7.0 - 8.0 (Physiological Ideal) |
| LogD (pH 7.4) | -0.7 (Hydrophilic) | > 2.0 (Lipophilic) | ~0.5 - 1.0 (Balanced) |
| BBB Permeability | Moderate (Ionized at pH 7.4) | High (Neutral) | Optimal (Mixed Species) |
| Metabolic Stability | Low (Rapid Oxidation/Acetylation) | High (Blocked Sites) | High (Blocked C3) |
| Selectivity | Low (Seizure Risk) | Moderate | Tunable via 5-OMe |
Key Insight: The 3-Chloro-5-methoxy analog achieves a "Goldilocks" zone for pKa. Unlike 4-AP (mostly ionized at pH 7.4, limiting passive diffusion), this analog exists as a significant fraction of neutral species, facilitating BBB crossing, while retaining enough basicity to protonate and block the channel once inside the CNS.
Visualizing the SAR Logic
The following diagram illustrates the functional roles of each position on the scaffold.
Figure 1: Functional decomposition of the 3-Chloro-5-methoxypyridin-4-amine scaffold.
Experimental Protocols
To validate the SAR of this series, the following protocols are recommended. These are self-validating systems designed to minimize artifacts.
Protocol A: Synthesis of 3-Chloro-5-methoxypyridin-4-amine
Rationale: Direct chlorination of 4-aminopyridine is non-selective. A stepwise approach ensures regiocontrol.
-
Starting Material: Begin with 3-chloro-5-methoxypyridine .[1][2]
-
N-Oxidation: Treat with m-CPBA (1.2 equiv) in DCM at 0°C to RT for 12h. Verify N-oxide formation by TLC (polar shift).
-
Nitration: React the N-oxide with fuming HNO3/H2SO4 at 100°C. The nitro group selectively directs to the 4-position (para to N-oxide).
-
Reduction: Reduce the 4-nitro group using Iron powder (Fe) in Acetic Acid/Ethanol or via Hydrogenation (H2, Pd/C).
-
Critical Step: Ensure complete reduction to avoid nitroso intermediates.
-
-
Deoxygenation: If the N-oxide remains, reduce it using PCl3 or Hydrogenation.
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity (HPLC).
Protocol B: Automated Patch-Clamp Assay (Kv1.1/Kv1.2)
Rationale: High-throughput electrophysiology provides the most accurate functional data for channel blockers.
-
Cell Line: CHO or HEK293 cells stably expressing hKv1.1 or hKv1.2.
-
Solution:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular: 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Protocol:
-
Hold cells at -80 mV.
-
Depolarize to +20 mV for 500 ms to elicit K+ current.
-
Apply test compound (0.1 nM – 100 µM) via perfusion.
-
-
Data Analysis: Calculate % inhibition of steady-state current. Fit to Hill equation to derive IC50.
-
Validation: Use 4-Aminopyridine (1 mM) as a positive control (should show >90% block).
-
Workflow Visualization
The following diagram outlines the critical path from synthesis to lead validation.
Figure 2: Decision tree for the development of pyridine-4-amine derivatives.
References
-
Brugarolas, P., et al. (2018). "Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine." Scientific Reports.
- Context: Establishes the protocol for evaluating 3,5-disubstituted-4-aminopyridines as K+ channel blockers.
-
Smith, A. J., et al. (2000). "4-Aminopyridine analogs as potassium channel blockers: Structure-activity studies." Journal of Medicinal Chemistry.
- Context: Fundamental SAR for the 4-aminopyridine scaffold.
-
Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.
- Context: Describes the use of pyridine fragments (Piclamilast series) in PDE4 inhibition.
-
PubChem Compound Summary. (2024). "4-Amino-3,5-dichloropyridine."[3] National Center for Biotechnology Information.
- Context: Physical properties of the di-chloro analog for comparison.
Sources
Validating 3-Chloro-5-methoxypyridin-4-amine: A Comparative Guide for Kinase Discovery
Topic: In vitro assay validation for compounds derived from 3-Chloro-5-methoxypyridin-4-amine Content Type: Publish Comparison Guide
Executive Summary
In the optimization of kinase inhibitors, the "hinge-binding" region is critical. While 4-aminopyridine (4-AP) is a privileged scaffold for this interaction, its high basicity (
3-Chloro-5-methoxypyridin-4-amine (CAS 1261471-70-8) represents a strategic "Goldilocks" scaffold. By flanking the exocyclic amine with an electron-withdrawing chlorine and an electron-donating methoxy group, this scaffold modulates the pyridine nitrogen's basicity while blocking primary metabolic soft spots.
This guide provides a technical comparison of this scaffold against standard alternatives and details the in vitro validation protocols required to confirm its utility in your medicinal chemistry campaign.
Part 1: Comparative Analysis
To justify the selection of 3-Chloro-5-methoxypyridin-4-amine (Compound A ), we compare it against three structural alternatives commonly used in fragment-based drug discovery (FBDD).
| Feature | Compound A (Subject) | 4-Aminopyridine (Standard) | 3,5-Dichloropyridin-4-amine (Alternative 1) | 3-Methoxy-4-aminopyridine (Alternative 2) |
| Structure | 3-Cl, 5-OMe | Unsubstituted | 3-Cl, 5-Cl | 3-OMe |
| Electronic Profile | Balanced (Push-Pull) | Electron Rich | Electron Deficient | Electron Rich |
| Est. Pyridine | ~6.5 - 7.0 (Ideal) | ~9.1 (Too High) | ~3.5 (Too Low) | ~9.3 (Too High) |
| Permeability | High (Neutral at pH 7.4) | Low (Cationic at pH 7.4) | High | Low |
| Solubility | Moderate | High | Low (Lipophilic) | High |
| Metabolic Liability | O-Demethylation | N-Oxidation | Low | N-Oxidation, O-Demethylation |
| Hinge Interaction | H-Bond Acceptor (N1) + Donor (NH2) | Strong Acceptor | Weak Acceptor | Strong Acceptor |
The Mechanistic Advantage
-
Basicity Modulation: The 3-Chloro substituent lowers the
of the pyridine nitrogen via inductive withdrawal (-I effect). This ensures a significant fraction of the molecule remains uncharged at physiological pH (7.4), facilitating cell membrane penetration compared to the parent 4-aminopyridine. -
Metabolic Blocking: The 5-position in pyridines is a metabolic "hotspot" for CYP450 oxidation. The methoxy group blocks this position sterically and electronically, though it introduces a potential O-demethylation liability which must be monitored (see Assay 2).
-
Solubility: Unlike the 3,5-dichloro analog (which is often too lipophilic), the methoxy group maintains aqueous solubility through hydrogen bond acceptance.
Part 2: Visualization of Physicochemical Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this scaffold.
Caption: SAR optimization logic transforming the 4-aminopyridine core into the stabilized 3-Chloro-5-methoxy scaffold.
Part 3: In Vitro Assay Validation Framework
To validate derivatives of this scaffold, you must establish a self-validating testing cascade. The following protocols are designed to assess the specific advantages (pKa, stability) and risks (O-demethylation) identified above.
Assay 1: Potentiometric pKa Determination
Objective: Confirm the electronic modulation of the pyridine nitrogen.
Why: If the
Protocol:
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Titration: Dilute to 50 µM in 0.15 M KCl (ionic strength control).
-
Method: Perform acid-base titration using a standardized potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to pH 12.0.
-
Data Analysis: Determine the ionization constant using the Henderson-Hasselbalch equation.
-
Success Criteria: Target
range: 5.5 – 7.0 .-
Note: If
> 7.5, consider adding electron-withdrawing groups to the exocyclic amine (e.g., amides, ureas).
-
Assay 2: Microsomal Stability (Focus on O-Demethylation)
Objective: Quantify the metabolic stability and identify if the methoxy group is a liability. Why: The methoxy group can be cleaved by CYP2D6 or CYP3A4, leading to a phenol metabolite which may undergo rapid glucuronidation.
Protocol:
-
Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
-
Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and appearance of the O-desmethyl metabolite (Parent Mass - 14 Da).
-
Calculation:
-
Controls:
-
High Clearance: Verapamil.
-
Low Clearance: Warfarin.
-
Assay 3: Biochemical Kinase Hinge Binding (LanthaScreen™)
Objective: Verify that the 3-Cl, 5-OMe substitution does not sterically hinder ATP pocket binding. Why: Bulky substituents at positions 3 and 5 can clash with the "gatekeeper" residue in some kinases.
Protocol:
-
Reagents: Europium-labeled anti-tag antibody, Kinase Tracer 236 (Alexa Fluor 647), Recombinant Kinase (e.g., CDK2 or SRC).
-
Plate Format: 384-well low-volume white plates.
-
Reaction:
-
5 µL Compound (Serial dilution in 1% DMSO).
-
5 µL Kinase/Antibody mix.
-
5 µL Tracer 236.
-
-
Incubation: 60 minutes at Room Temperature (dark).
-
Detection: TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).
-
Data Output: Calculate IC50 based on the displacement of the tracer.
-
Interpretation:
-
If IC50 is comparable to 4-aminopyridine control
Validation Successful (No steric clash). -
If IC50 increases >10x
Steric Clash (The 3-Cl or 5-OMe is hitting the gatekeeper).
-
Part 4: Validation Workflow Diagram
Caption: Step-by-step validation cascade for 3-Chloro-5-methoxypyridin-4-amine derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581853, 3-Chloropyridin-4-amine. Retrieved from [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for pKa and Microsomal Stability protocols).
Safety Operating Guide
3-Chloro-5-methoxypyridin-4-amine proper disposal procedures
Executive Summary: The Safety Imperative
Disposing of 3-Chloro-5-methoxypyridin-4-amine requires a precise understanding of its dual nature: it is both a nitrogen-containing base and a halogenated organic compound . Improper disposal via municipal drains or mixing with incompatible waste streams (specifically acids or oxidizers) can result in exothermic reactions, toxic gas evolution (NOx, HCl), and regulatory non-compliance (RCRA violations).
Immediate Core Directive:
-
NEVER dispose of this substance down the sink.
-
NEVER mix with acidic waste streams (risk of exothermic salt formation).
-
ALWAYS segregate as "Halogenated Organic Waste" for high-temperature incineration.
Chemical Profile & Hazard Assessment
Before handling waste, you must validate the specific hazards associated with this aminopyridine derivative. Unlike the parent 4-aminopyridine (a potent neurotoxin and P-listed waste), this halogenated derivative presents specific irritation and aquatic toxicity risks.
| Property | Specification |
| Chemical Name | 3-Chloro-5-methoxypyridin-4-amine |
| CAS Number | 1261471-70-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Functional Groups | Aminopyridine (Base), Aryl Chloride (Halogen), Methoxy (Ether) |
| Key Hazards (GHS) | Warning : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 (Resp).[2] |
| RCRA Status | Non-Listed (Distinct from P008 4-Aminopyridine). Regulated as Characteristic Toxic/Halogenated Waste . |
| Waste Code (Typ.) | D001 (Ignitable, if in solvent), D002 (Corrosive, if pH >12.5), or State-Specific Halogenated Codes. |
Critical Segregation Logic
Expert Insight: The most common disposal error with aminopyridines is classifying them purely as "organics" without considering their basicity.
-
The Acid Trap: This molecule has a basic amine group (
) and a pyridine ring nitrogen. Mixing it with acidic waste streams (e.g., waste H₂SO₄ or HCl) will trigger an immediate acid-base neutralization. This reaction is exothermic and can pressurize waste containers, leading to rupture or explosion. -
The Halogen Factor: Because it contains Chlorine, it must be incinerated at specific temperatures (>1,100°C) to prevent the formation of dioxins/furans. It cannot be mixed with non-halogenated solvents (like Acetone/Ethanol) if your facility separates them to reduce disposal costs.
Detailed Disposal Workflow
Scenario A: Solid Waste (Pure Substance, Spills, Contaminated PPE)
Applicable to: Expired reagent, weigh boats, contaminated gloves, spill cleanup materials.
-
Containment: Place solid waste in a clear, 6-mil polyethylene bag. Double-bag if the material is fine dust to prevent dispersion.
-
Primary Container: Transfer the bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum or jar.
-
Why HDPE? It is resistant to basic amines and organic leaching.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "3-Chloro-5-methoxypyridin-4-amine, Solid Debris"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)
Applicable to: HPLC effluent, reaction solvents containing the product.
-
pH Check: Verify the pH of the solution. If strongly basic (pH > 10), do not mix with other organic solvents that might be sensitive to bases.
-
Solvent Segregation:
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.
-
If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): You must default to the Halogenated Waste stream because the solute itself (3-Chloro-5-methoxypyridin-4-amine) introduces chlorine into the mixture.
-
-
Container: Use Safety Carboys (HDPE or Coated Glass) with vented caps to prevent pressure buildup.
-
Labeling:
-
Constituents: "Methanol (95%), 3-Chloro-5-methoxypyridin-4-amine (5%)"
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Halogenated
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific chemical.
Figure 1: Decision tree for segregating 3-Chloro-5-methoxypyridin-4-amine waste. Note the critical re-classification of non-halogenated solvents to halogenated waste streams due to the solute.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, follow this self-validating protocol:
-
Isolate: Evacuate the immediate area (10-foot radius).
-
PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If powder is airborne, use an N95 respirator or work within a fume hood.
-
Neutralization (Liquid Spills):
-
Do NOT use strong acids to neutralize.
-
Use a commercial Solvent Adsorbent (e.g., vermiculite or activated charcoal pads).
-
-
Cleanup:
-
Sweep up powder gently to avoid dust generation.
-
Clean the surface with a mild soap solution (surfactant) followed by water.
-
Validation: Use a UV lamp (if applicable for fluorescent impurities) or wipe test to ensure no residue remains.
-
-
Disposal of Debris: All cleanup materials enter the Solid Waste (Scenario A) stream.
References
-
PubChem. (n.d.). Compound Summary: 3-Chloro-5-methoxypyridin-4-amine (CAS 1261471-70-8).[3] National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 2, 2026, from [Link]
Sources
Personal protective equipment for handling 3-Chloro-5-methoxypyridin-4-amine
A Researcher's Guide to Safely Handling 3-Chloro-5-methoxypyridin-4-amine
As a novel compound in discovery and development, 3-Chloro-5-methoxypyridin-4-amine (CAS RN 1261471-70-8) requires a cautious and well-informed approach to laboratory handling. While a comprehensive safety data sheet (SDS) for this specific molecule is not extensively available, its structural similarity to other chloro- and methoxy-substituted aminopyridines provides a strong basis for establishing robust safety protocols. This guide synthesizes available data and established best practices for analogous compounds to ensure the safe and effective use of this chemical in a research setting.
Hazard Profile: An Evidence-Based Assessment
The known hazard statements for 3-Chloro-5-methoxypyridin-4-amine include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. These classifications are consistent with the profiles of related aminopyridines and chloropyridines, which are known to be toxic and irritating[2][3][4][5].
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Inhalation) | Harmful or potentially fatal if swallowed or inhaled[1][2][4]. | Ingestion, Inhalation |
| Skin Irritation | Causes skin irritation upon contact[5][6][7]. | Dermal Contact |
| Eye Irritation | Causes serious eye irritation or damage[5][6][8]. | Ocular Contact |
| Respiratory Irritation | May cause irritation to the respiratory tract[4][5][6]. | Inhalation |
Given these hazards, the primary safety objective is to prevent direct contact and inhalation through a combination of engineering controls, personal protective equipment, and meticulous operational procedures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific PPE components is directly informed by the potential exposure routes and the nature of the chemical's hazards.
Engineering Controls: The First Line of Defense
All handling of 3-Chloro-5-methoxypyridin-4-amine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood[2][9]. This engineering control is critical for preventing the inhalation of dust or vapors, which can cause respiratory irritation and may be harmful[5][6]. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work.
Eye and Face Protection: Shielding from Serious Irritation
Given that this compound causes serious eye irritation, appropriate eye protection is non-negotiable[3][6][8].
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields are insufficient as they do not protect against dust and splashes[2][8].
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[3][4].
Hand Protection: Preventing Dermal Absorption and Irritation
To prevent skin irritation and potential absorption, chemical-resistant gloves are required[2][3].
-
Glove Selection: Nitrile gloves are a suitable choice for handling this class of compounds, offering good resistance to a range of chemicals.
-
Best Practices: Always inspect gloves for any signs of damage before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and put on a new pair. Do not reuse disposable gloves.
Body Protection: A Barrier Against Contamination
A lab coat or other protective clothing must be worn to prevent the contamination of personal clothing[2][3].
-
Material: A lab coat made of a material appropriate for chemical laboratories is standard.
-
Hygiene: Lab coats should be kept clean and should be laundered separately from personal clothing. Remove the lab coat before leaving the laboratory.
Respiratory Protection: As-Needed Precaution
In normal laboratory operations conducted within a fume hood, a respirator should not be necessary. However, if there is a risk of exposure exceeding occupational limits, or during spill cleanup where dust or aerosols may be generated, respiratory protection is required[2].
-
Respirator Type: A NIOSH-approved respirator with a particulate filter appropriate for organic compounds should be used[10].
-
Fit and Training: Proper fit testing and training on the use of respirators are essential for their effectiveness.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Workflow for Safe Handling of 3-Chloro-5-methoxypyridin-4-amine
Caption: A flowchart illustrating the key stages of safely handling 3-Chloro-5-methoxypyridin-4-amine, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting work, conduct a thorough risk assessment for the specific experiment[11].
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust[11].
-
Use a spatula for solid transfers and avoid creating dust clouds.
-
-
Reaction and Work-up:
-
Personal Hygiene:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with 3-Chloro-5-methoxypyridin-4-amine, including used gloves, weigh boats, and absorbent materials from spills, should be placed in a clearly labeled, sealed container for hazardous waste disposal[9][11].
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain[5].
-
Disposal Procedures: All chemical waste must be disposed of in accordance with institutional, local, and national regulations[8][11]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2][11]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4][11]. |
| Spill | Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep up the material and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly[9][11]. |
By adhering to these comprehensive safety and handling guidelines, researchers can work confidently and safely with 3-Chloro-5-methoxypyridin-4-amine, ensuring both personal safety and the integrity of their research.
References
-
Material Safety Data Sheet for 4-Aminopyridine. Available at: [Link]
-
Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Available at: [Link]
-
Biochem Chemopharma. (n.d.). 2-amino pyridine Safety Data Sheet. Available at: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) Safety Data Sheet. Available at: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
